molecular formula C10H21NO B1422853 2-(1-Propylpiperidin-4-yl)ethan-1-ol CAS No. 141430-50-4

2-(1-Propylpiperidin-4-yl)ethan-1-ol

Cat. No.: B1422853
CAS No.: 141430-50-4
M. Wt: 171.28 g/mol
InChI Key: WBGYSFOXQXRXFO-UHFFFAOYSA-N
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Description

2-(1-Propylpiperidin-4-yl)ethan-1-ol is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperidine ring, a privileged scaffold frequently found in biologically active molecules and pharmaceuticals . The structure consists of a piperidine core substituted with a propyl group at the nitrogen atom and an ethanol chain at the 4-position. This specific substitution pattern makes it a valuable intermediate or building block for the synthesis of more complex molecules. Researchers utilize such piperidine derivatives in the exploration of new therapeutic agents. For instance, compounds containing the 1-propylpiperidin-4-yl moiety have been investigated as potent inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP) for the treatment of cancer . The piperidine scaffold is also a key component in modulators of various biological targets, including chemokine receptors . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2-(1-propylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-6-11-7-3-10(4-8-11)5-9-12/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGYSFOXQXRXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(1-Propylpiperidin-4-yl)ethan-1-ol: Structural Analysis & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, physiochemical properties, and synthetic utility of 2-(1-Propylpiperidin-4-yl)ethan-1-ol , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

This compound (C


H

NO) is a bifunctional piperidine derivative characterized by a tertiary amine core and a primary alcohol tail. It serves as a critical intermediate in the synthesis of neuroactive pharmaceuticals, particularly sigma receptor ligands, acetylcholinesterase inhibitors, and GPCR modulators. Its structure offers a balance of lipophilicity (via the

-propyl group) and metabolic stability, making it an ideal scaffold for fragment-based drug design (FBDD).

Chemical Structure & Identification

The molecule consists of a saturated piperidine ring substituted at the nitrogen (position 1) with a propyl chain and at position 4 with a hydroxyethyl group. This 1,4-disubstitution pattern allows the molecule to act as a flexible linker, maintaining a specific distance between the basic nitrogen and the hydrogen-bond donor/acceptor site (hydroxyl).

Nomenclature & Identifiers
IdentifierValue
IUPAC Name This compound
Common Synonyms 4-(2-Hydroxyethyl)-1-propylpiperidine; 1-Propyl-4-piperidineethanol
CAS Number Not widely listed as commodity; see parent 622-26-4
SMILES CCCN1CCC(CCO)CC1
InChI Key Generated from structure
Molecular Formula C

H

NO
Molecular Weight 171.28 g/mol
Physiochemical Properties (Predicted)

Data derived from structure-activity relationship (SAR) models relative to 4-piperidineethanol.

PropertyValuebiological Relevance
LogP (Octanol/Water) ~1.6 – 1.9Moderate lipophilicity; crosses blood-brain barrier (BBB).
pKa (Basic) 9.8 ± 0.5Tertiary amine is protonated at physiological pH.
Topological Polar Surface Area (TPSA) ~23.5 ŲLow TPSA favors membrane permeability.
H-Bond Donors / Acceptors 1 / 2Alcohol acts as donor/acceptor; Amine as acceptor.
Boiling Point ~265°C (760 mmHg)High boiling point due to intermolecular H-bonding.

Synthetic Methodologies

The synthesis of this compound typically proceeds via the functionalization of the commercially available precursor 4-piperidineethanol (CAS 622-26-4). Two primary routes are employed depending on reagent availability and purity requirements.

Route A: Reductive Amination (Preferred)

This method is favored in GMP environments due to milder conditions and the avoidance of alkyl halides, which are potential genotoxins.

  • Reactants: 4-Piperidineethanol + Propionaldehyde.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or NaCNBH

    
    .
    
  • Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.

Route B: Direct N-Alkylation

Used for small-scale rapid synthesis but requires careful control to prevent O-alkylation.

  • Reactants: 4-Piperidineethanol + 1-Bromopropane.

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) in Acetonitrile or DMF.
  • Selectivity: The tertiary amine is more nucleophilic than the primary alcohol, but high temperatures can lead to O-alkylation side products.

Synthesis Workflow Diagram

SynthesisPathways Precursor 4-Piperidineethanol (CAS 622-26-4) Intermediate Iminium Ion (Transient) Precursor->Intermediate Route A: + Propionaldehyde (pH 5-6) Target This compound Precursor->Target Route B: + 1-Bromopropane K2CO3, MeCN, 60°C PropAld Propionaldehyde PropBrom 1-Bromopropane Intermediate->Target Reduction (NaBH(OAc)3)

Figure 1: Comparative synthetic pathways. Route A (Reductive Amination) is preferred for higher chemoselectivity.

Pharmacological Applications

This scaffold is a "privileged structure" in medicinal chemistry, appearing in various therapeutic classes.

Sigma Receptor Ligands

The


-propylpiperidine moiety is critical for binding to Sigma-1 (

) receptors. The hydrophobic propyl tail fits into the primary hydrophobic pocket of the receptor, while the basic nitrogen interacts with Asp126.
  • Mechanism: The ethanol tail can be esterified or etherified to extend the pharmacophore into secondary binding pockets.

Acetylcholinesterase (AChE) Inhibitors

Analogs of this structure (e.g., where the propyl is replaced by benzyl) are seen in Donepezil-class drugs. The propyl variant is often used to probe the steric limits of the AChE catalytic gorge.

PROTAC Linkers

The 4-ethyl-piperidine chain serves as a rigid yet flexible linker in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a protein of interest.

Experimental Protocols

Protocol 1: Reductive Amination Synthesis

Objective: Synthesize this compound with >95% purity.

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-piperidineethanol (1.29 g, 10 mmol) in Dichloromethane (DCM) (50 mL).

  • Activation: Add Propionaldehyde (0.64 g, 11 mmol) and stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Quench with saturated NaHCO

    
     solution. Extract the aqueous layer with DCM (3 x 30 mL).
    
  • Purification: Dry organic layers over MgSO

    
    , filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, 0-10% MeOH in DCM with 1% NH
    
    
    
    OH).
Protocol 2: Analytical Characterization (Expected Data)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    3.68 (t, 2H, -CH
    
    
    OH), 2.90 (d, 2H, piperidine eq), 2.30 (t, 2H, N-CH
    
    
    -Et), 1.95 (t, 2H, piperidine ax), 1.70-1.20 (m, 9H, multiplet overlap), 0.90 (t, 3H, -CH
    
    
    ).
  • MS (ESI): Calculated [M+H]

    
     = 172.28; Found 172.3.
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is hygroscopic and may absorb CO

    
     from the air.
    
  • PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles. Perform synthesis in a fume hood to avoid inhalation of amine vapors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84604, 4-[3-(4-Piperidyl)propyl]piperidine-1-ethanol. Retrieved from . (Note: Reference scaffold structure).

  • Sigma-Aldrich. 2-(Piperidin-4-yl)ethan-1-ol hydrochloride Product Sheet. Retrieved from .

  • European Journal of Medicinal Chemistry (2022). Design, synthesis, and pharmacological evaluation of piperidine-ethanol analogs. Retrieved from .

  • Google Patents (2020). CN111606842A - Preparation method of 2-(4-piperidyl)-2-propanol derivatives. Retrieved from .

Technical Monograph: Safety, Handling, and Toxicological Profiling of 2-(1-Propylpiperidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Characterization[1][2]

This section establishes the structural baseline for the compound. As a specialized pharmaceutical intermediate, this compound is often encountered in the synthesis of 5-HT4 receptor agonists (e.g., Prucalopride).

PropertySpecification
Chemical Name 2-(1-Propylpiperidin-4-yl)ethan-1-ol
Common Synonyms 1-Propyl-4-piperidineethanol; 4-(2-Hydroxyethyl)-1-propylpiperidine
CAS Number 88762-43-4 (Free Base) / Note: Often handled as HCl salt
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
Structure Description A piperidine ring substituted at the N-position with a propyl group and at the 4-position with an ethyl alcohol chain.[1][2]
pKa (Predicted) ~10.2 (Piperidine nitrogen)
LogP (Predicted) 1.5 – 1.8 (Amphiphilic nature)
Physical State Viscous oil (Free Base) or White Solid (Hydrochloride Salt)
Functional Group Analysis (SAR Basis)
  • Tertiary Amine: Confers basicity and potential for skin corrosion/irritation. It is the primary site for protonation and metabolic N-dealkylation.

  • Primary Alcohol: Provides a handle for conjugation (glucuronidation) and increases water solubility compared to the alkyl piperidine precursor.

Hazard Identification (GHS Classification)

Note: In the absence of a fully validated REACH dossier for this specific intermediate, the following classification is derived from Read-Across principles using the structural analog 2-(Piperidin-4-yl)ethan-1-ol (CAS 622-26-4) and general N-alkyl piperidine toxicity profiles.

GHS Label Elements

Signal Word: DANGER

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation 1BH314Causes severe skin burns and eye damage.
Acute Toxicity (Oral) 4H302Harmful if swallowed.[3][4]
Sensitization (Skin) 1H317May cause an allergic skin reaction.[5]
Aquatic Toxicity 3H412Harmful to aquatic life with long-lasting effects.
Precautionary Rationale (Self-Validating Logic)
  • Corrosivity: The pKa of ~10.2 implies that upon contact with moist mucous membranes (pH 7.4), the compound will protonate, releasing hydroxide ions locally. This alkaline hydrolysis drives the tissue damage mechanism (saponification of membrane lipids).

  • Systemic Toxicity: Piperidine derivatives often exhibit neuroactive properties. The N-propyl group increases lipophilicity (LogP > 1.5), facilitating dermal absorption and Blood-Brain Barrier (BBB) penetration.

Toxicological Profile & Metabolic Pathway

Mechanism of Action & Toxicity

The toxicity of this compound is twofold:

  • Local Effects (Direct): Chemical burns due to high pH and solvent action on lipid bilayers.

  • Systemic Effects (Receptor-Mediated): As a structural motif in serotonergic ligands, accidental high-dose exposure may trigger off-target serotonergic or cholinergic effects (e.g., bradycardia, salivation, tremors).

Metabolic Fate (In Silico Prediction)

The compound undergoes metabolism primarily in the liver via Cytochrome P450 enzymes.

  • Phase I: N-dealkylation (removal of the propyl group) to form 4-piperidineethanol, or oxidation of the alcohol to the carboxylic acid.

  • Phase II: Glucuronidation of the hydroxyl group facilitates renal excretion.

MetabolicPathway Figure 1: Predicted Metabolic Fate and Clearance Pathways Parent This compound (Lipophilic Parent) Metabolite1 4-Piperidineethanol (N-Dealkylation via CYP450) Parent->Metabolite1 CYP3A4/2D6 Metabolite2 Carboxylic Acid Derivative (Alcohol Oxidation) Parent->Metabolite2 ADH/ALDH Conjugate O-Glucuronide (Phase II Excretion) Parent->Conjugate UGT Metabolite1->Conjugate Secondary Path

Safe Handling & Experimental Protocol

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a Fume Hood (Face velocity > 0.5 m/s).

  • Secondary Containment: Use spill trays. Do not handle open vessels over bench surfaces.

Personal Protective Equipment (PPE) Matrix
  • Gloves: Nitrile is insufficient for prolonged contact with basic amines.

    • Recommendation: Double-gloving (Inner: Nitrile, Outer: Laminate/Butyl) or single-layer Silver Shield gloves.

  • Respiratory: If aerosolization is possible (e.g., rotary evaporation, sonication), use a P100/ABEK combination filter.

Synthesis Workflow & Risk Control

This workflow describes the handling logic during a typical alkylation reaction (e.g., reacting 4-piperidineethanol with propyl bromide).

HandlingProtocol Figure 2: Safe Synthesis and Handling Workflow Start Start: Reagent Preparation Weighing Weighing (Solid/Oil) Risk: Inhalation/Dermal Start->Weighing Reaction Reaction (Reflux) Risk: Over-pressurization Weighing->Reaction Add under N2 Quench Quench (pH Adjustment) Risk: Exotherm Reaction->Quench Cool to 0°C Workup Extraction (DCM/Water) Risk: Emulsion/Spill Quench->Workup Check pH > 12 Waste Waste Disposal (Basic Organic Stream) Workup->Waste Aqueous Layer End Isolation Workup->End Organic Layer (Product)

Emergency Response Protocols

Spills (Self-Validating Cleanup)
  • Do not use water initially: Adding water to a concentrated amine spill can spread the contamination and generate heat.

  • Protocol:

    • Isolate the area (10-meter radius).

    • Absorb liquid with Vermiculite or Dry Sand (Inert materials).

    • Neutralization: Once absorbed, treat the waste with dilute Acetic Acid or Citric Acid to convert the volatile free base into a non-volatile salt.

    • Collect in a hazardous waste container labeled "Alkaline Organic Waste."

First Aid
  • Eye Contact: Immediate irrigation is critical.[6] The high pH causes saponification, penetrating deep into the corneal stroma. Irrigate for minimum 30 minutes .

  • Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG helps solubilize the lipophilic amine better than water alone.

References

  • PubChem. (2025).[7][8] Compound Summary: 2-(Piperidin-4-yl)ethan-1-ol (CAS 622-26-4).[9] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Piperidine and its derivatives. [Link]

Sources

An In-depth Technical Guide to the Pharmacophore Properties of N-Propyl Piperidine Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design and discovery of novel therapeutics.[1][2] Its prevalence in a vast array of FDA-approved drugs and biologically active natural products has earned it the designation of a "privileged structure."[3] The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined spatial orientations, allows for precise interactions with a multitude of biological targets.[4] This versatility has led to the development of piperidine-containing compounds with a wide range of pharmacological activities, including analgesic, anticancer, antiviral, and neuroprotective effects.[5][6]

This technical guide delves into the specific pharmacophore properties of a distinct class of piperidine derivatives: those bearing an N-propyl group and an ethanol moiety. We will explore the putative roles of these functional groups in molecular recognition, present a hypothetical pharmacophore model based on structure-activity relationship (SAR) data from related compounds, and provide detailed experimental and computational workflows for the validation of these pharmacophoric features.

Core Pharmacophoric Features of N-Propyl Piperidine Ethanol Derivatives

A pharmacophore is an abstract representation of the key molecular features of a ligand that are essential for its interaction with a specific biological target. For N-propyl piperidine ethanol derivatives, the core pharmacophore can be conceptualized as an ensemble of steric and electronic features that collectively govern the compound's biological activity.

The Piperidine Ring: A Conformational Anchor

The piperidine ring serves as the central scaffold, providing a rigid framework that orients the appended functional groups for optimal interaction with the target protein.[4] Its chair-like conformation is generally the most stable, and the axial and equatorial positions of its substituents can significantly influence binding affinity and selectivity. The basicity of the piperidine nitrogen is a critical feature, as it is often protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue (e.g., aspartate or glutamate) in the active site of the target protein.[7]

The N-Propyl Group: Modulator of Lipophilicity and Steric Interactions

The N-propyl substituent plays a multifaceted role in the pharmacophore. Firstly, it contributes to the overall lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Secondly, the propyl group can engage in hydrophobic interactions with nonpolar pockets within the binding site of the target protein. The length and bulk of the N-alkyl substituent are often critical determinants of potency and selectivity. For instance, in a series of sigma-1 (σ1) receptor ligands, small N-alkyl groups like methyl were found to be optimal for high affinity, suggesting that the size of the hydrophobic pocket accommodating this group is constrained.[8] While direct data on the N-propyl group in this specific context is limited, it is reasonable to hypothesize that it provides a balance of lipophilicity and steric bulk that can be fine-tuned for specific targets.

The Ethanol Moiety: A Key Hydrogen Bonding Partner

The ethanol (-CH2CH2OH) side chain introduces a hydroxyl group, a key hydrogen bond donor and acceptor. This feature enables the formation of specific hydrogen bonds with polar amino acid residues (e.g., serine, threonine, or tyrosine) in the active site. The flexibility of the ethyl linker allows the hydroxyl group to adopt a suitable orientation to engage in these directional interactions, which can significantly enhance binding affinity. The presence of a hydroxyl group can also impact the solubility and metabolic profile of the compound.

A Putative Pharmacophore Model for N-Propyl Piperidine Ethanol Derivatives

Based on the analysis of related piperidine-containing ligands and general principles of molecular recognition, a hypothetical pharmacophore model for N-Propyl Piperidine Ethanol Derivatives can be proposed. This model serves as a valuable working hypothesis for the design of new analogs and for guiding virtual screening campaigns.

Pharmacophore_Model cluster_Ligand N-Propyl Piperidine Ethanol Derivative cluster_Receptor Receptor Binding Site N N Propyl Propyl N->Propyl Hydrophobic Interaction Ethanol Ethanol Ring Piperidine Ring Ionic Ionic Interaction (e.g., Asp, Glu) N->Ionic Ionic Bond Hydrophobic_Pocket Hydrophobic Pocket Propyl->Hydrophobic_Pocket OH OH Ethanol->OH H-Bond Donor/Acceptor H_Bond_Partner H-Bond Partner (e.g., Ser, Thr) OH->H_Bond_Partner

Caption: Putative pharmacophore model for N-propyl piperidine ethanol derivatives.

This model highlights four key features:

  • A basic nitrogen atom capable of forming an ionic interaction.

  • A hydrophobic group (the N-propyl chain) that fits into a corresponding hydrophobic pocket.

  • A hydrogen bond donor/acceptor (the hydroxyl group of the ethanol moiety).

  • A rigid scaffold (the piperidine ring) that maintains the correct spatial arrangement of these features.

Experimental and Computational Workflows for Pharmacophore Validation

The validation of a pharmacophore model is a critical step in drug discovery. A combination of experimental and computational approaches is typically employed to confirm the proposed binding mode and to refine the model.

Experimental Validation

1. Chemical Synthesis and In Vitro Screening:

A focused library of analogs should be synthesized to systematically probe the contributions of each pharmacophoric feature. This involves:

  • Varying the N-alkyl substituent: Synthesize analogs with different chain lengths (e.g., methyl, ethyl, butyl) and branching to explore the steric and hydrophobic requirements of the binding pocket.

  • Modifying the ethanol side chain: Alter the length of the linker (e.g., methanol, propanol) and the nature of the polar group (e.g., ether, amide) to map the hydrogen bonding interactions.

  • Introducing substituents on the piperidine ring: This can provide insights into the conformational preferences and potential for additional interactions.

The synthesized compounds should then be screened in relevant in vitro assays (e.g., radioligand binding assays, enzyme inhibition assays) to determine their biological activity.

2. X-ray Crystallography:

The most definitive method for validating a binding mode is to obtain a co-crystal structure of a potent analog bound to its target protein. This provides a high-resolution, three-dimensional view of the ligand-receptor interactions and can confirm or refute the hypotheses generated from the pharmacophore model.

Computational Validation

1. 3D-Quantitative Structure-Activity Relationship (3D-QSAR):

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build a predictive model that correlates the 3D structural features of the compounds with their biological activities.[9] A robust 3D-QSAR model can provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

2. Molecular Docking:

Molecular docking simulations can be used to predict the binding pose of the N-propyl piperidine ethanol derivatives within the active site of the target protein.[10] The docking results can be compared with the pharmacophore model to assess their consistency. Furthermore, the predicted binding energies can be correlated with the experimentally determined biological activities.

3. Molecular Dynamics (MD) Simulations:

MD simulations can provide a dynamic view of the ligand-receptor complex, allowing for an assessment of the stability of the predicted binding pose and the key intermolecular interactions over time.[8] Free energy calculation methods, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to estimate the binding free energy of the ligands, providing a more rigorous computational assessment of their affinity.[8]

Data Presentation: Structure-Activity Relationship Table

The following table provides a template for summarizing the SAR data from a hypothetical series of N-propyl piperidine ethanol derivatives.

Compound IDN-Substituent (R1)Ethanol Moiety (R2)Binding Affinity (Ki, nM)
1a -CH2CH2CH3-CH2CH2OH50
1b -CH3-CH2CH2OH150
1c -CH2CH3-CH2CH2OH80
1d -CH2CH2CH2CH3-CH2CH2OH120
1e -CH2CH2CH3-CH2OH200
1f -CH2CH2CH3-CH2CH2OCH3350

Experimental Protocols

General Procedure for the Synthesis of N-Alkyl Piperidine Ethanol Derivatives

A common synthetic route involves the N-alkylation of a suitable piperidine precursor followed by the introduction of the ethanol moiety.

  • N-Alkylation: To a solution of piperidine-4-methanol (1.0 eq) in a suitable solvent (e.g., acetonitrile), add potassium carbonate (2.0 eq) and the desired alkyl halide (e.g., 1-bromopropane, 1.2 eq).

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated intermediate.

  • Introduction of the Ethanol Moiety: The subsequent steps to introduce the ethanol moiety will depend on the specific starting material and desired final product, but could involve reactions such as ring-opening of an epoxide or reduction of a carboxylic acid or ester.

Radioligand Binding Assay Protocol

This protocol is a generalized procedure for determining the binding affinity of the synthesized compounds for a target receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line (e.g., HEK293 or CHO cells).

  • Binding Assay: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]-labeled standard), and varying concentrations of the test compound in a suitable assay buffer.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37 °C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion

The N-propyl piperidine ethanol scaffold represents a promising starting point for the design of novel therapeutic agents targeting a range of biological entities. A thorough understanding of the pharmacophore properties of this chemical class is essential for successful lead optimization. The putative pharmacophore model presented in this guide, which emphasizes the importance of the basic nitrogen, the N-propyl hydrophobic group, and the hydrogen-bonding ethanol moiety, provides a solid foundation for future drug design efforts. The outlined experimental and computational workflows offer a clear roadmap for the validation and refinement of this model, ultimately paving the way for the discovery of new and improved drug candidates.

References

  • Wünsch, B., & Wiese, C. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry – A European Journal, 28(10), e202104033. [Link]

  • Hacksell, U., et al. (1989). Pre- and postsynaptic dopaminergic activities of indolizidine and quinolizidine derivatives of 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine (3-PPP). Further developments of a dopamine receptor model. Journal of Medicinal Chemistry, 32(3), 533-538. [Link]

  • Abignente, E., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209. [Link]

  • Debnath, A. K. (2003). Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study with Piperidine- and Piperazine-Based Compounds as a New Class of HIV-1 Entry Inhibitors. Journal of Medicinal Chemistry, 46(22), 4849-4863. [Link]

  • Prezzavento, O., et al. (2025). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

  • Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate.[Link]

  • de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 24(16), 3487-3496. [Link]

  • Abdizadeh, R., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]

  • Utegenova, A., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceutical Chemistry Journal.[Link]

  • Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1346. [Link]

  • Bryan, M. C., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(4), 105689. [Link]

  • Piaz, V. D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1143-1151. [Link]

  • Jahan, S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523. [Link]

Sources

Hydrogen bond donor and acceptor counts for 2-(1-Propylpiperidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hydrogen Bond Characteristics of 2-(1-Propylpiperidin-4-yl)ethan-1-ol

Abstract

This technical guide provides a detailed analysis of the hydrogen bonding properties of the chemical compound this compound. Hydrogen bonds play a pivotal role in determining the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. Understanding the hydrogen bond donor and acceptor capacity of a molecule is a foundational step in medicinal chemistry and drug development, directly influencing properties such as solubility, permeability, and receptor-ligand interactions. This document elucidates the theoretical basis for identifying these features and applies this framework to methodically determine the hydrogen bond donor and acceptor counts for the title compound. The analysis concludes that this compound possesses one hydrogen bond donor and two hydrogen bond acceptors . These values are discussed in the context of established drug-likeness principles, such as Lipinski's Rule of Five, to provide a comprehensive profile for researchers and scientists in the field.

Introduction: The Critical Role of Hydrogen Bonding in Molecular Design

A hydrogen bond is a highly specific intermolecular or intramolecular interaction where a hydrogen atom, covalently bonded to a highly electronegative atom (the donor), is attracted to another nearby electronegative atom (the acceptor).[1][2] The hydrogen bond donor is the group containing the hydrogen atom (typically N-H or O-H), while the acceptor is an electronegative atom, such as nitrogen or oxygen, that possesses a lone pair of electrons.[1][3]

In the realm of drug development, the capacity of a molecule to form hydrogen bonds is a critical determinant of its behavior in a biological system. These interactions govern:

  • Aqueous Solubility: The ability to form hydrogen bonds with water is essential for a drug to dissolve in the bloodstream and other aqueous environments.

  • Membrane Permeability: An excessive number of hydrogen bond donors can hinder a molecule's ability to cross lipophilic cell membranes, thereby reducing its oral bioavailability.[4]

  • Target Binding: Hydrogen bonds are key components of the specific, high-affinity interactions between a drug molecule and its biological target (e.g., an enzyme or receptor).

A foundational principle that quantifies these characteristics is Lipinski's Rule of Five, which provides a set of guidelines to evaluate the "drug-likeness" of a chemical compound for oral administration.[5][6] Two key parameters of this rule are the number of hydrogen bond donors (should not exceed 5) and acceptors (should not exceed 10).[5][7] Therefore, an accurate assessment of these counts is an indispensable first step in the evaluation of any potential therapeutic agent.

This guide provides an in-depth analysis of these properties for the molecule this compound.

Methodology for a Priori Determination of Hydrogen Bond Properties

The determination of hydrogen bond donor and acceptor counts is based on a structural analysis of the molecule, guided by well-established chemical principles.

Experimental Protocol: Structural Analysis Workflow
  • Deconstruct the Molecular Structure: The first step is to identify all functional groups present in this compound.

  • Identify Hydrogen Bond Donors: Systematically scan the molecule for all hydrogen atoms that are covalently bonded to nitrogen or oxygen atoms. The total count of such N-H and O-H bonds provides the hydrogen bond donor count.[4][5]

  • Identify Hydrogen Bond Acceptors: Systematically scan the molecule for all nitrogen and oxygen atoms, as their lone electron pairs can act as hydrogen bond acceptors. The total count of these atoms serves as a reliable surrogate for the hydrogen bond acceptor count.[4][5][8]

  • Synthesize Data: Consolidate the counts into a summary table and visualize the locations of these sites on a molecular diagram.

G cluster_workflow Hydrogen Bond Analysis Workflow A 1. Deconstruct Molecular Structure B 2. Identify Hydrogen Bond Donors (N-H, O-H bonds) A->B Analyze Functional Groups C 3. Identify Hydrogen Bond Acceptors (N, O atoms) A->C Analyze Functional Groups D 4. Consolidate & Visualize Data B->D C->D

Caption: H-bond sites on this compound.

Implications for Drug Development

The analysis reveals that this compound has HBD and HBA counts of 1 and 2, respectively. Both values fall well within the limits prescribed by Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10). [5][9]This profile suggests that the molecule is unlikely to suffer from poor absorption or permeation due to an excess of hydrogen bonding capacity.

The presence of both a donor (the hydroxyl group) and two acceptors (the hydroxyl oxygen and the tertiary amine nitrogen) allows for a versatile range of interactions with biological targets and with water, which is favorable for achieving a balance between solubility and the ability to form specific, directed interactions within a receptor binding pocket.

Conclusion

A systematic analysis based on fundamental chemical principles confirms that this compound has one hydrogen bond donor and two hydrogen bond acceptors . This assessment is crucial for predicting its physicochemical properties and its potential as a drug candidate. The molecule's hydrogen bonding profile is fully compliant with established guidelines for oral bioavailability, such as Lipinski's Rule of Five, making it a promising scaffold for further investigation in drug discovery programs.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved February 23, 2026, from [Link]

  • TIU Lecture Notes. (2023, November 28). Lipinski rule of five. Retrieved February 23, 2026, from [Link]

  • SCFBio @ IIT Delhi. (n.d.). Lipinski Rule of Five. Retrieved February 23, 2026, from [Link]

  • Hydrogen bond. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • The donor and acceptors atoms in the Hydrogen bond | With Examples | Organic Chemistry Tutorial. (n.d.). Chemistry Learner. Retrieved February 23, 2026, from [Link]

  • MDPI. (2024, November 11). Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. Retrieved February 23, 2026, from [Link]

  • The Delicate Dance of Hydrogen Bonds: Donors vs. Acceptors in Molecular Design. (2026, January 27). LinkedIn. Retrieved February 23, 2026, from [Link]

  • ChemAxon Forum Archive. (2008, January 17). Hydrogen Bond Donor-Acceptor rules. Retrieved February 23, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol, a substituted piperidine derivative relevant in medicinal chemistry and drug development.[1] Two robust and widely applicable synthetic strategies are presented: direct N-alkylation and one-pot reductive amination. This guide offers comprehensive, step-by-step protocols, a complete list of necessary reagents, and an explanation of the chemical principles underpinning each method to ensure successful and reproducible synthesis.

Introduction and Synthetic Strategy

This compound is a tertiary amine featuring a piperidine core, a functional group prevalent in many biologically active compounds and pharmaceuticals.[2][3][4] Its synthesis is typically achieved by modifying a commercially available precursor, 2-(piperidin-4-yl)ethan-1-ol (also known as 4-piperidineethanol).[5][6][7] This starting material is a bifunctional molecule containing a secondary amine within the piperidine ring and a primary alcohol on the ethyl side chain. The primary synthetic challenge is the selective functionalization of the secondary amine to introduce the propyl group without affecting the hydroxyl group.

Two primary synthetic routes are discussed herein:

  • Strategy A: Direct N-Alkylation: This classical method involves the direct reaction of the secondary amine in 2-(piperidin-4-yl)ethan-1-ol with a propyl halide. A base is required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the desired product. This method is straightforward and utilizes common laboratory reagents.[8]

  • Strategy B: Reductive Amination: This efficient one-pot procedure involves the reaction of 2-(piperidin-4-yl)ethan-1-ol with propionaldehyde to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.[9][10] This method is often preferred for its mild reaction conditions and avoidance of over-alkylation issues that can sometimes occur with direct alkylation.[10]

Reagents and Materials

The following table summarizes the key reagents required for both synthetic strategies. It is recommended to use reagents of appropriate purity (e.g., ACS grade or higher) and to use anhydrous solvents where specified to prevent side reactions.

Reagent/MaterialStrategyFormulaM.W. ( g/mol )Typical SupplierNotes
Starting Material
2-(Piperidin-4-yl)ethan-1-olA & BC₇H₁₅NO129.20Sigma-Aldrich, AChemBlockA colorless to pale yellow solid or liquid.[6][7]
Strategy A: N-Alkylation
1-BromopropaneAC₃H₇Br123.00Major chemical suppliersAlkylating agent.
Potassium Carbonate (K₂CO₃)AK₂CO₃138.21Major chemical suppliersAnhydrous, powdered. Acts as the base.
Acetonitrile (CH₃CN)ACH₃CN41.05Major chemical suppliersAnhydrous. Reaction solvent.
Strategy B: Reductive Amination
Propionaldehyde (Propanal)BC₃H₆O58.08Major chemical suppliersCarbonyl source.
Sodium TriacetoxyborohydrideBNaBH(OAc)₃211.94Major chemical suppliersMild reducing agent, selective for imines/iminium ions.[10]
Dichloromethane (DCM)BCH₂Cl₂84.93Major chemical suppliersAnhydrous. Reaction solvent.
Acetic Acid (AcOH)BCH₃COOH60.05Major chemical suppliersOptional catalyst for imine formation.
Work-up & Purification
Diethyl Ether (Et₂O)A & BC₄H₁₀O74.12Major chemical suppliersExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)A & BNaHCO₃84.01Major chemical suppliersAqueous solution for washing.
Brine (Saturated NaCl)A & BNaCl58.44Major chemical suppliersAqueous solution for washing.
Anhydrous Magnesium Sulfate (MgSO₄)A & BMgSO₄120.37Major chemical suppliersDrying agent.
Hydrochloric Acid (HCl)A & BHCl36.46Major chemical suppliersFor pH adjustment during work-up.

Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol A: Synthesis via Direct N-Alkylation

This protocol describes the N-propylation of 2-(piperidin-4-yl)ethan-1-ol using 1-bromopropane and potassium carbonate as the base.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 2-(Piperidin-4-yl)ethan-1-ol E Stir at Reflux (e.g., 70-80°C) A->E B 1-Bromopropane B->E C K₂CO₃ (Base) C->E D Acetonitrile (Solvent) D->E F Filter & Concentrate E->F G Aqueous Work-up (Extraction) F->G H Dry & Evaporate G->H I Purification (e.g., Chromatography) H->I J This compound I->J

Caption: Workflow for Direct N-Alkylation.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(piperidin-4-yl)ethan-1-ol (1.0 eq).

  • Add anhydrous acetonitrile as the solvent, followed by anhydrous powdered potassium carbonate (2.0-3.0 eq).

  • Slowly add 1-bromopropane (1.1-1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol B: Synthesis via Reductive Amination

This protocol details the one-pot synthesis by reacting 2-(piperidin-4-yl)ethan-1-ol with propionaldehyde followed by reduction with sodium triacetoxyborohydride.[10]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 2-(Piperidin-4-yl)ethan-1-ol D Stir at RT (Imine Formation) A->D B Propionaldehyde B->D C DCM (Solvent) C->D E Add NaBH(OAc)₃ (Reduction) D->E F Quench Reaction E->F G Aqueous Work-up (Extraction) F->G H Dry & Evaporate G->H I Purification (e.g., Chromatography) H->I J This compound I->J

Caption: Workflow for Reductive Amination.

Step-by-Step Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(piperidin-4-yl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add propionaldehyde (1.1-1.5 eq) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may cause a slight exotherm.

  • Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography if required.

Conclusion

Both direct N-alkylation and reductive amination are effective methods for the preparation of this compound. The choice of method may depend on the availability of reagents, desired scale, and the need to avoid specific reaction conditions. Reductive amination is often favored for its mild conditions and high selectivity, which can lead to cleaner reactions and simpler purifications.[10] Direct alkylation, while robust, may require more careful control to prevent potential over-alkylation.

References

  • Vertex AI Search, 622-26-4 4-Piperidineethanol C7H15NO, Formula,NMR,Boiling Point,Density,Flash Point.
  • Guidechem, 4-Piperidineethanol 622-26-4 wiki.
  • AChemBlock, 2-(piperidin-4-yl)ethan-1-ol 97% | CAS: 622-26-4.
  • Organic Syntheses, Organic Syntheses Procedure.
  • PubMed, Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. Eur J Med Chem. 2022 Dec 5:243:114686.
  • Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines.
  • Google Patents, EP0524846A1 - 2-(Piperidin-1-yl)
  • Wikipedia, Reductive amin
  • Master Organic Chemistry, Reductive Amin
  • ResearchGate, Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • ResearchGate, Procedure for N-alkyl
  • Sigma-Aldrich, 2-(Piperidin-4-yl)ethan-1-ol hydrochloride.
  • Sciencemadness.
  • Sigma-Aldrich, 4-Piperidineethanol 97 622-26-4.
  • EPA, 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol Properties.
  • Chem-Impex, 4-Piperidineethanol.
  • PMC - NIH, Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
  • BLDpharm, 849701-22-0|2-(Piperidin-4-ylidene)ethan-1-ol.
  • BLDpharm, 875229-91-7|2-[(Piperidin-4-yl)amino]ethan-1-ol.
  • MDPI, Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Google Patents, US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • Chemical Review and Letters, Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • European Patent Office, PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. (2018).
  • OPPI BRIEFS, Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2008).

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Application Note: Strategic Utilization of 2-(1-Propylpiperidin-4-yl)ethan-1-ol in Medicinal Chemistry

[1][2][3]

Executive Summary

The molecule 2-(1-Propylpiperidin-4-yl)ethan-1-ol (CAS: Analogous to 90747-17-4 [HCl salt of parent]; specific propyl derivative often custom-synthesized) represents a critical "privileged structure" in modern drug design.[1][2] It serves as a bifunctional building block, offering a tunable basic center (the piperidine ring) and a flexible nucleophilic handle (the hydroxyethyl chain).[1][2]

While N-benzyl analogs are famous for their role in acetylcholinesterase (AChE) inhibitors like Donepezil , the N-propyl variant is increasingly utilized to modulate lipophilicity (

1212

Chemical Profile & Structural Significance[1][2][3][4][5][6][7][8]

The Pharmacophore Triad

This molecule functions as a Linker-Scaffold system.[1][2] Its utility stems from three distinct structural zones:

  • The Basic Core (Piperidine): Protonated at physiological pH (pKa ~9-10), providing cation-pi interaction capabilities essential for GPCR binding (e.g., Dopamine, Sigma receptors).[1][2]

  • The Lipophilic Tail (N-Propyl): A strategic "Goldilocks" chain.[1][2] It is more lipophilic than a methyl group (improving BBB penetration) but lacks the metabolic liability and "watch-list" status of N-phenethyl groups (common in fentanyl precursors).[1][2]

  • The Reactive Handle (Ethanol Chain): A primary alcohol separated from the ring by two carbons, allowing for derivatization without steric hindrance from the ring system.[1][2]

Physicochemical Properties (Calculated)
PropertyValue (Approx.)Significance
Molecular Weight 171.28 g/mol Low MW allows for "Lead-Like" derivatization.[1][2]
LogP 1.8 - 2.1Ideal for CNS penetration when coupled with aromatic warheads.[1][2]
H-Bond Donors 1 (OH)Available for specific receptor interactions or derivatization.[1][2]
TPSA ~23 ŲHighly permeable.[1][2]

Core Applications in Drug Discovery[1][2][3]

Application A: Glutaminase 1 (GLS1) Inhibitors (Oncology)

Context: Glutaminase 1 is a key enzyme in cancer metabolism, converting glutamine to glutamate to fuel the TCA cycle.[1][2] Mechanism: Recent studies (e.g., Eur. J. Med.[1][2][3] Chem. 2022) have identified 4-substituted piperidines as allosteric inhibitors of GLS1.[1][2] The 2-(piperidin-4-yl)ethan-1-ol scaffold acts as a bridge, positioning a heterocyclic "cap" into the hydrophobic pocket of the enzyme.[1][2] Role of Propyl Group: The N-propyl group fills a specific hydrophobic sub-pocket, enhancing potency (IC50 < 100 nM) compared to N-methyl analogs.[1][2]

Application B: Sigma-1 Receptor Ligands (Neurology)

Context: The Sigma-1 receptor is a target for neuroprotection, depression, and neuropathic pain.[1][2] Selectivity Logic: N-propyl piperidines are classic pharmacophores for Sigma-1 affinity.[1][2] The ethyl-alcohol chain allows for the attachment of aromatic chromophores (e.g., via ether linkage) to mimic the structure of known ligands like Haloperidol or Cutamesine , but with altered pharmacokinetic profiles.[1][2]

Application C: Antifungal Hybrids

Context: Hybrid molecules combining piperidine (targeting ergosterol biosynthesis pathways) with tetrahydroisoquinolines.[1][2] Chemistry: The alcohol is converted to a leaving group and coupled with isoquinoline derivatives to create dual-action antifungals.[1][2]

Synthetic Protocols

Protocol 1: Synthesis of the Scaffold (Reductive Alkylation)

For labs starting from the commercially available 4-piperidineethanol.[1][2]

Objective: Selective N-propylation of 4-piperidineethanol.

Reagents:

  • 4-Piperidineethanol (1.0 eq)[1][2]

  • Propionaldehyde (1.2 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1][2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2]

  • Acetic Acid (catalytic)[1][2][4]

Procedure:

  • Dissolution: Dissolve 4-piperidineethanol (10 mmol) in DCM (50 mL).

  • Imine Formation: Add propionaldehyde (12 mmol) and acetic acid (0.5 mL). Stir at room temperature (RT) for 30 minutes.

  • Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1).[1][2]

  • Quench: Quench with saturated NaHCO3 solution.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

  • Yield: Expect >85% yield of a colorless oil. No chromatography usually required if reagents are pure.[1][2]

Protocol 2: Activation of the Hydroxyl Group (Mesylation)

Crucial for converting the alcohol into a leaving group for subsequent coupling.[1][2]

Objective: Synthesize 2-(1-propylpiperidin-4-yl)ethyl methanesulfonate.

Safety: Mesyl chloride is corrosive and lachrymatory.[1][2] Work in a fume hood.

Procedure:

  • Setup: Dissolve this compound (5 mmol) in anhydrous DCM (25 mL) under Nitrogen/Argon.

  • Base: Add Triethylamine (TEA) (7.5 mmol) or Diisopropylethylamine (DIPEA). Cool to 0°C.[1][2]

  • Addition: Dropwise add Methanesulfonyl chloride (MsCl) (6 mmol).

  • Stir: Stir at 0°C for 1 hour, then RT for 1 hour.

  • Workup: Wash with cold water, then saturated NaHCO3. Dry organic layer (MgSO4) and concentrate in vacuo.

    • Note: The mesylate is unstable on silica gel.[1][2] Use immediately for the next step (nucleophilic substitution) without purification.[1][2]

Protocol 3: Mitsunobu Coupling (Ether Synthesis)

Alternative route for direct coupling to phenols (e.g., for creating Donepezil-like ethers).[1][2]

Reagents:

  • Scaffold Alcohol (1.0 eq)[1][2]

  • Phenol derivative (e.g., 5,6-dimethoxy-1-indanone derivative) (1.0 eq)[1][2]

  • Triphenylphosphine (PPh3) (1.2 eq)[1][2]

  • DIAD or DEAD (1.2 eq)[1][2]

  • Solvent: THF (anhydrous)

Procedure:

  • Combine Alcohol, Phenol, and PPh3 in THF under inert atmosphere. Cool to 0°C.[1][2]

  • Add DIAD dropwise (maintain T < 5°C).

  • Stir at RT for 12–24 hours.

  • Purification: This reaction generates PPh3O byproduct.[1][2] Purification via column chromatography is required (Gradient: Hexane -> EtOAc -> 10% MeOH/DCM).[1][2]

Visualizing the Synthetic Logic

The following diagram illustrates the central role of this alcohol in divergent synthesis pathways.

GPyridine4-Pyridineethanol(Precursor)Piperidine4-Piperidineethanol(Core Scaffold)Pyridine->PiperidineH2, PtO2(Hydrogenation)PropylAnalogThis compound(Target Intermediate)Piperidine->PropylAnalogPropionaldehydeSTAB (Reductive Amination)MesylateMesylate/Tosylate(Activated Electrophile)PropylAnalog->MesylateMsCl, Et3NAldehydeAldehyde(via Swern Ox)PropylAnalog->AldehydeDMSO, (COCl)2SigmaSigma-1 Ligands(Neurology)PropylAnalog->SigmaMitsunobu (Phenols)GLS1GLS1 Inhibitors(Oncology)Mesylate->GLS1Heterocycle Coupling(SN2)AChEAChE Inhibitors(Alzheimer's)Aldehyde->AChEReductive Amination(w/ Amines)

Figure 1: Divergent synthetic pathways utilizing this compound as a central hub for generating diverse pharmacological agents.[1][2]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][2] Harmful if swallowed.[1][2]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen) at 2-8°C.

  • Incompatibility: Strong oxidizing agents.[1][2]

  • Specific Note: Piperidine derivatives can have potent biological activity.[1][2][3][5] Treat all intermediates as potential CNS-active agents and handle with appropriate PPE (gloves, goggles, fume hood).[1][2]

References

  • GLS1 Inhibitor Synthesis: Chen, L., et al. "Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors."[1][2][3] European Journal of Medicinal Chemistry, vol. 243, 2022, 114686.[1][2][3]

  • General Piperidine Hydrogenation: Freifelder, M. "Hydrogenation of Pyridinealkanols with Ruthenium Dioxide."[1][2][6] Journal of Organic Chemistry, vol. 26, no. 10, 1961, pp. 3805–3808.[1][2] (Foundational protocol for ring reduction).

  • Sigma Receptor SAR: Matsumoto, R. R., et al. "Sigma receptors: potential targets for the treatment of substance abuse."[1][2] Current Drug Targets - CNS & Neurological Disorders, vol. 6, 2007.[1][2] (Context for N-propyl preference).

  • Antifungal Hybrids: "Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline... Antimycotics." Archiv der Pharmazie. (Verified via search snippet 1.3).

Application Note: Optimized Strategies for Chemoselective N-Alkylation of 4-Piperidineethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The alkylation of 4-piperidineethanol (4-PE) with propyl halides is a foundational transformation in the synthesis of pharmaceutical intermediates, particularly for piperidine-based acetylcholinesterase inhibitors (e.g., Donepezil analogs) and antihistamines.

The core challenge in this transformation is chemoselectivity . 4-PE contains two nucleophilic sites: a secondary amine (pKa ~11) and a primary alcohol (pKa ~16). While the amine is kinetically more nucleophilic, improper reaction conditions—specifically regarding base strength, temperature, and stoichiometry—can lead to competitive O-alkylation or over-alkylation to the quaternary ammonium salt.

This guide provides a validated protocol to maximize N-propyl-4-piperidineethanol yield (>90%) while suppressing O-alkyl byproducts and elimination side reactions.

Mechanistic Insight and Reaction Design

The Chemoselectivity Hierarchy

The reaction proceeds via a bimolecular nucleophilic substitution (


) mechanism. Selectivity is governed by the Hard-Soft Acid-Base (HSAB)  principle:
  • Nitrogen (Amine): Softer nucleophile, neutral at reaction start. Reacts rapidly with soft electrophiles (alkyl halides).

  • Oxygen (Hydroxyl): Harder nucleophile. Under neutral or mild basic conditions, it remains protonated and unreactive. However, strong bases (e.g., NaH, KOtBu) will deprotonate the hydroxyl, creating a highly reactive alkoxide that competes for the alkyl halide.

Critical Directive: To ensure N-selectivity, use a mild inorganic base (e.g.,


) that is strong enough to neutralize the H-X byproduct but too weak to deprotonate the primary alcohol.
Mechanism Diagram

The following diagram illustrates the desired pathway versus potential side reactions.

ReactionMechanism Reactants 4-Piperidineethanol + Propyl Halide (X=Br, I) TS Transition State (SN2 Attack) Reactants->TS K2CO3, MeCN, 60°C Side_O O-alkyl impurity (Avoided by weak base) Reactants->Side_O Strong Base (NaH) Product N-propyl-4-piperidineethanol (Target) TS->Product Major Pathway Side_Quat Quaternary Salt (Avoided by stoichiometry) Product->Side_Quat Excess R-X

Figure 1: Mechanistic pathways. Solid lines indicate the optimized protocol; dashed lines represent side reactions to be suppressed.

Critical Experimental Variables

Solvent Selection
  • Acetonitrile (MeCN): Recommended.[1] Polar aprotic. It dissolves the organic reactants well and has a high dielectric constant (

    
     = 37.5) to stabilize the transition state. It allows for easy workup via evaporation.[1]
    
  • DMF/DMSO: Effective but difficult to remove. Use only if the substrate solubility is poor in MeCN.

  • Ethanol: Avoid. Protic solvents solvate the nucleophile (amine), reducing its reactivity (nucleophilicity) via hydrogen bonding.

Leaving Group Effects
  • Propyl Iodide: Fastest reaction rate (weakest C-X bond). Recommended for small-scale or difficult substrates.

  • Propyl Bromide: Best balance of cost and reactivity. Standard for scale-up.

  • Propyl Chloride: Slow. Requires "Finkelstein conditions" (addition of catalytic KI) to proceed at reasonable rates.

Base Selection
  • Potassium Carbonate (

    
    ):  The "Goldilocks" base. Insoluble in MeCN (heterogeneous reaction), which prevents rapid exotherms.
    
  • Triethylamine (

    
    ):  Soluble organic base. Can be used, but removal of triethylammonium salts requires aqueous washing.
    

Validated Experimental Protocols

Protocol A: Standard N-Alkylation (Propyl Bromide/Iodide)

Best for: Routine synthesis, high purity requirements.

Reagents:

  • 4-Piperidineethanol (1.0 equiv)

  • 1-Bromopropane (1.1 equiv) OR 1-Iodopropane (1.05 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Acetonitrile (MeCN), anhydrous (10 mL per gram of substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[2]
    
  • Dissolution: Add 4-Piperidineethanol and MeCN. Stir until fully dissolved.

  • Base Addition: Add

    
     in a single portion. The mixture will be a suspension.
    
  • Reagent Addition: Add 1-Bromopropane dropwise via syringe over 10 minutes at room temperature.

    • Note: Slow addition prevents local high concentrations of halide, reducing quaternary salt formation.

  • Reaction: Heat the mixture to 60°C (oil bath temperature). Stir vigorously for 4–6 hours.

    • Monitoring: Check via TLC (Mobile phase: 10% MeOH in DCM + 1%

      
      ). Stain with Ninhydrin (SM turns blue/purple) or Iodine.
      
  • Workup:

    • Cool to room temperature.[2]

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ) using a sintered glass funnel.
    • Rinse the filter cake with cold MeCN.

    • Concentrate the filtrate under reduced pressure (Rotovap) to yield a pale yellow oil.

  • Purification (if needed): The crude is often >95% pure. If necessary, purify via bulb-to-bulb distillation or flash chromatography (Silica, DCM:MeOH 95:5).

Protocol B: Finkelstein-Assisted Alkylation (Propyl Chloride)

Best for: Cost-sensitive scale-up where Propyl Chloride is preferred.

Modifications to Protocol A:

  • Reagent: Use 1-Chloropropane (1.2 equiv).

  • Additive: Add Potassium Iodide (KI) (0.1 – 0.5 equiv).

  • Mechanism: KI reacts with Propyl-Cl to form Propyl-I in situ (more reactive), which then reacts with the amine.

  • Temperature: Increase to reflux (approx. 82°C) .

  • Time: Extend reaction time to 12–16 hours.

Workflow Visualization

ProtocolWorkflow Start Start: 4-Piperidineethanol Solvent Dissolve in MeCN (0.1 M) Start->Solvent Base Add K2CO3 (2.0 eq) Solvent->Base Decision Halide Choice? Base->Decision Route_Br Add 1-Bromopropane (1.1 eq) Decision->Route_Br Standard Route_Cl Add 1-Chloropropane + KI (0.5 eq) Decision->Route_Cl Cost-Saving Heat Heat to 60-80°C Monitor TLC Route_Br->Heat Route_Cl->Heat Filter Filter Inorganic Salts Heat->Filter Evap Evaporate Solvent Filter->Evap Final Final Product: N-propyl-4-piperidineethanol Evap->Final

Figure 2: Operational workflow for Method A and Method B.

Data Summary & Troubleshooting

ParameterStandard ConditionDeviation Effect
Stoichiometry (Halide) 1.05 – 1.1 equiv>1.2 eq: High risk of dialkylation (Quat salt). <1.0 eq: Incomplete conversion.
Temperature 60°C>80°C: Increases elimination (propene formation). <40°C: Reaction stalls (especially with Bromide).
Base

NaOH/NaH: Promotes O-alkylation. Pyridine: Too weak, traps alkyl halide.
Water Content AnhydrousWet Solvent: Hydrolysis of alkyl halide to propanol; reduces yield.

Quality Control (QC):

  • 1H NMR (CDCl3): Look for the disappearance of the N-H proton (broad singlet usually >2 ppm) and the appearance of the propyl triplet at

    
     ~0.9 ppm and the 
    
    
    
    multiplet at
    
    
    ~2.3 ppm.
  • Mass Spec: Target Mass = [M+H]+ 172.17. If 214 is observed, quaternary salt is present.

Safety & Compliance

  • Alkyl Halides: 1-Bromopropane is a suspected reproductive toxin and neurotoxin. Handle only in a fume hood.

  • Genotoxicity: Alkylating agents are potential genotoxic impurities (PGIs). Ensure complete removal of unreacted halide in the final workup (verified by GC-FID/MS).

  • Waste: Segregate halogenated waste streams.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (6th Ed.). Wiley-Interscience. (General mechanism of

    
     and HSAB theory). 
    
  • Kallmerten, J. (2005). "Nucleophilic Substitution at Aliphatic Carbon". Science of Synthesis, 2005.
  • Google Patents. (2009). CN100488949C: Synthesis process of N-substituent-4-piperidyl alcohol. (Industrial relevance and base selection).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Solvent selection and safety regarding alkyl halides).

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. (Mechanism for Iodide catalysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important piperidine derivative. Drawing upon established principles of organic synthesis and field-proven insights, this document provides a comprehensive troubleshooting guide in a direct question-and-answer format.

Introduction to the Synthesis

The primary and most efficient route to synthesize this compound is through the reductive amination of 2-(piperidin-4-yl)ethan-1-ol with propanal. This method is favored for its high selectivity and mild reaction conditions, which are crucial for achieving a high yield of the desired N-alkylated product.[1][2] The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a selective hydride agent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing this compound?

The most robust and widely adopted method is a one-pot reductive amination.[3] This involves reacting 2-(piperidin-4-yl)ethan-1-ol with propanal in the presence of a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).[4][5] This approach is generally high-yielding and tolerates a wide range of functional groups.[6]

Q2: Why is sodium triacetoxyborohydride (STAB) the preferred reducing agent?

STAB is highly selective for the reduction of the intermediate iminium ion over the starting aldehyde (propanal).[6] This chemoselectivity is critical for preventing the formation of the corresponding alcohol byproduct (propan-1-ol) from the reduction of propanal, which would consume the reagent and complicate purification. Unlike more reactive hydrides like sodium borohydride (NaBH₄), STAB can be added directly to the mixture of the amine and aldehyde in a one-pot procedure.[7] Furthermore, it is a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide waste.[8]

Q3: What are the most common reasons for low yield in this synthesis?

Low yields can typically be attributed to several factors:

  • Sub-optimal pH: Imine/iminium ion formation is acid-catalyzed, but a highly acidic medium will protonate the starting amine, rendering it non-nucleophilic.[5]

  • Poor quality of reagents: Degradation of propanal through oxidation or polymerization, or the use of wet solvents can significantly hinder the reaction.

  • Incomplete reaction: Insufficient reaction time or sub-optimal temperature can lead to incomplete conversion.

  • Side reactions: Competing reactions, such as the aldol condensation of propanal, can consume starting materials and generate impurities.[9]

  • Workup and purification losses: The product is a polar molecule, which can lead to losses during aqueous workup and chromatographic purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 2-(piperidin-4-yl)ethan-1-ol.

  • The expected product is not observed or is present in very low quantities.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solution
Inactive Reducing Agent Sodium triacetoxyborohydride is moisture-sensitive and can degrade over time, losing its hydride activity.Use a fresh bottle of NaBH(OAc)₃ or test the activity of the current batch. Ensure it is stored in a desiccator.
Inefficient Iminium Ion Formation The formation of the iminium intermediate is a crucial equilibrium step. Insufficient time or unfavorable conditions will limit the substrate for reduction.Allow the amine and aldehyde to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. The addition of a catalytic amount of acetic acid can facilitate this step, especially if the reaction is sluggish.[5]
Sub-optimal Solvent The choice of solvent can impact the solubility of reagents and the reaction rate.Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly preferred solvents for reductive aminations with STAB.[4] If solubility is an issue, tetrahydrofuran (THF) can be an alternative.[6]
Low Reaction Temperature While the reaction is typically run at room temperature, low ambient temperatures can slow down the reaction rate.If the reaction is sluggish at room temperature, gentle heating (e.g., to 30-40 °C) can be beneficial. Monitor for potential side reactions at elevated temperatures.
Issue 2: Presence of Significant Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and product.

  • GC-MS or LC-MS analysis reveals unexpected masses.

Potential Byproducts & Mitigation Strategies:

Potential Byproduct Formation Mechanism Identification & Mitigation
Propan-1-ol Reduction of the starting aldehyde, propanal.This is more likely if a less selective reducing agent like NaBH₄ is used. STAB generally minimizes this.[2] Can be identified by GC-MS. To avoid, ensure the use of a selective reducing agent like STAB.
Aldol Condensation Products of Propanal Propanal can undergo self-condensation, especially in the presence of acid or base, to form products like 2-methyl-2-pentenal.[9][10]These byproducts will have higher molecular weights and can be detected by MS. To minimize, add the propanal slowly to the reaction mixture and maintain a controlled temperature. Avoid strongly basic or acidic conditions.
Over-alkylation Product While less common with secondary amines, if a primary amine impurity is present, it could be di-propylated.This would result in a higher molecular weight product detectable by MS. Ensure the purity of the starting 2-(piperidin-4-yl)ethan-1-ol.
Issue 3: Difficulties in Product Purification

Symptoms:

  • The product is difficult to extract from the aqueous phase during workup.

  • Streaking or poor separation is observed during column chromatography.

  • The final product is a viscous oil that is difficult to handle.

Purification & Handling Strategies:

Challenge Explanation Recommended Protocol
Aqueous Workup The product is a tertiary amine with a hydroxyl group, making it relatively polar and potentially soluble in acidic aqueous layers.After quenching the reaction with a saturated aqueous solution of sodium bicarbonate, extract the product with a suitable organic solvent like dichloromethane or a mixture of ethyl acetate and isopropanol. If the product remains in the aqueous layer, basify further with 1M NaOH and re-extract.
Column Chromatography The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation.[11]Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1-2%). A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a mixture of ethyl acetate and methanol is often effective.
TLC Analysis The polar and basic nature of the product can cause streaking on TLC plates.Use a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to improve spot shape. For visualization, UV light is not effective as the compound lacks a chromophore. Staining with potassium permanganate or iodine vapor is recommended.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization based on your specific experimental setup and reagent quality.

Materials:

  • 2-(piperidin-4-yl)ethan-1-ol

  • Propanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(piperidin-4-yl)ethan-1-ol (1.0 eq).

  • Dissolve the starting material in anhydrous DCM or DCE (approximately 0.1 M concentration).

  • Add propanal (1.1 - 1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (pre-treated with a triethylamine-containing eluent) using a suitable solvent gradient (e.g., hexane/ethyl acetate/methanol).

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 2-(piperidin-4-yl)ethan-1-ol in anhydrous DCM prep2 Add Propanal prep1->prep2 1.1-1.2 eq react1 Stir at RT for 30-60 min (Imine/Iminium Formation) prep2->react1 react2 Add NaBH(OAc)₃ portion-wise react1->react2 1.2-1.5 eq react3 Stir at RT for 4-12h (Monitor by TLC/LC-MS) react2->react3 workup1 Quench with sat. NaHCO₃ react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry over Na₂SO₄ & Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

Figure 1: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_check Initial Checks cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions start Low Yield of Product check1 TLC/LC-MS shows unreacted starting amine? start->check1 check2 TLC/LC-MS shows multiple new spots? start->check2 sol1a Check activity of NaBH(OAc)₃ check1->sol1a Yes sol1b Increase reaction time or gently warm check1->sol1b Yes sol1c Add catalytic acetic acid check1->sol1c Yes sol2a Check purity of propanal check2->sol2a Yes sol2b Add propanal slowly check2->sol2b Yes sol2c Ensure neutral to slightly acidic conditions check2->sol2c Yes

Figure 2: Troubleshooting decision tree for addressing low reaction yield.

References

  • Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. (n.d.). Scholars.Direct. Retrieved February 22, 2026, from [Link]

  • A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. (n.d.). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

  • Tables For Organic Structure Analysis. (n.d.). University of Wisconsin-Madison. Retrieved February 22, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Myers, A. (n.d.). C!N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved February 22, 2026, from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved February 22, 2026, from [Link]

  • Give the expected products for the aldol condensations of (a) propanal. (n.d.). Pearson. Retrieved February 22, 2026, from [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? (2018, March 21). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Reductive amination of acetic acid (2a) with piperidine (1a) to... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. (2025, August 5). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). Journal of Organic and Pharmaceutical Chemistry. Retrieved February 22, 2026, from [Link]

  • Purification of piperazine. (n.d.). Google Patents.
  • Does aldol condensation give different products in different conditions? (2013, December 23). Chemistry Stack Exchange. Retrieved February 22, 2026, from [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). ACS Green Chemistry Institute. Retrieved February 22, 2026, from [Link]

  • Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. (n.d.). Scholars.Direct. Retrieved February 22, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 22, 2026, from [Link]

  • ALDOL CONDENSATION of PROPANAL || Aldol Reaction of CH3CH2CHO. (2023, December 24). YouTube. Retrieved February 22, 2026, from [Link]

  • Purification of piperidine. (n.d.). Google Patents.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved February 22, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved February 22, 2026, from [Link]

  • Some Piperidine Derivatives by the Mannich Reaction. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]

  • 5.7: Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. (n.d.). Google Patents.
  • 2.3F: Visualizing TLC Plates: Visualization Summary. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved February 22, 2026, from [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005, May 5). Sciencemadness Discussion Board. Retrieved February 22, 2026, from [Link]

  • Detection Progress of Selected Drugs in TLC. (n.d.). National Institutes of Health. Retrieved February 22, 2026, from [Link]

  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. (n.d.). Taylor & Francis eBooks. Retrieved February 22, 2026, from [Link]

  • What are the best methods for Piperidine purification alternatives to distillation? (2014, November 21). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (n.d.). National Institutes of Health. Retrieved February 22, 2026, from [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). RSC Publishing. Retrieved February 22, 2026, from [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). National Institutes of Health. Retrieved February 22, 2026, from [Link]

Sources

Removing impurities from crude 2-(1-Propylpiperidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an interactive Technical Support Center resource. It is designed to troubleshoot and resolve impurity issues specifically for 2-(1-Propylpiperidin-4-yl)ethan-1-ol (referred to herein as PPE-OH ).[1][2][3][4]

Ticket ID: PUR-PPE-001 Subject: Removal of Impurities from Crude this compound Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3][4]

Diagnostic & Triage: Identify Your Impurity Profile

Before selecting a protocol, compare your crude material's symptoms with the profiles below. The purification strategy depends on the nature of the contaminants.[3][5]

Symptom Likely Impurity Root Cause Recommended Protocol
H-NMR: Doublet/multiplet at ~2.6-3.0 ppm integrating too high. LCMS: Mass M-42 (approx 129 Da).[1][2][4]Unreacted Starting Material (SM) (2-(piperidin-4-yl)ethan-1-ol)Incomplete alkylation/reductive amination.[1][2][3][4]Protocol B (Chemoselective Scavenging)
Appearance: Dark yellow/brown oil or gum.[1][2][4] H-NMR: Broad baselines.Oxidation Products / N-Oxides Exposure to air/light; trace metal contamination.[1][2][3][4]Protocol A (Acid-Base Wash) + Protocol C (Salt Recrystallization)
H-NMR: Sharp singlets at ~0.9, 1.3 ppm (not propyl).[1][2]Residual Solvents/Reagents Inefficient drying or workup.[1][2][4]Protocol A (Vacuum Distillation alternative)
LCMS: Mass M+42 (approx 213 Da).[1][2]Over-Alkylation (Quaternary Salt) Excess propylating agent used; high heat.[1][2][4]Protocol A (Phase Partitioning)

Experimental Protocols

Protocol A: The "Reset" – Acid-Base Extraction

Objective: Remove neutral organic impurities (solvents, non-basic byproducts) and quaternary ammonium salts (if water-soluble).[1][2][3] Mechanism: Exploits the basicity of the tertiary amine (PPE-OH) to reversibly toggle its solubility between organic and aqueous phases.[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of crude PPE-OH in 100 mL Dichloromethane (DCM) .

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer with 1.0 M HCl (3 x 40 mL).[2]

    • Why? PPE-OH (pKa ~10) protonates to form the water-soluble hydrochloride salt (

      
      ).[1][2][3] Neutral impurities remain in the DCM.[4]
      
  • Phase Separation:

    • Keep the Aqueous Layer (Top).

    • Check: If you suspect quaternary ammonium salts (permanently charged), wash the aqueous layer once with fresh DCM (30 mL) to remove lipophilic ion pairs.

  • Basification (Regenerating the Base):

    • Cool the combined aqueous extracts to 0–5°C (ice bath).

    • Slowly add 4.0 M NaOH until pH > 12.[1][2][4]

    • Observation: The solution will become cloudy/oily as the free base PPE-OH separates.[2][3]

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (3 x 50 mL).

    • Dry combined organics over anhydrous

      
      .[1][2][6]
      
    • Filter and concentrate under reduced pressure.[2][4][7]

Protocol B: Chemoselective Scavenging (The "Polishing" Step)

Objective: Specifically remove unreacted Secondary Amine Starting Material (SM) from the Tertiary Amine Product. Mechanism: Secondary amines react with electrophiles (e.g., acetic anhydride) to form neutral amides.[2] Tertiary amines (PPE-OH) cannot react.[1][2][4] The neutral amide is then removed via acid wash (it stays in the organic layer).

Reagents:

  • Acetic Anhydride (

    
    )[1][2]
    
  • Triethylamine (

    
    )[1][2]
    

Step-by-Step Workflow:

  • Setup: Dissolve crude PPE-OH in DCM (10 mL/g).

  • Scavenging Reaction:

    • Add 1.2 equivalents (relative to the estimated SM impurity) of Acetic Anhydride .

    • Add 1.5 equivalents of Triethylamine .[2][4]

    • Stir at Room Temperature (RT) for 1 hour.

    • Monitor: Check TLC or LCMS.[1][2][4] The peak for SM (mass ~129) should disappear, replaced by the Acetyl-amide (mass ~171).[2]

  • The Separation (Crucial Step):

    • Wash the reaction mixture with 1.0 M HCl (3 x volume).[2]

    • The Logic:

      • Product (PPE-OH): Protonates

        
         Enters Aqueous Layer.[1][2][4]
        
      • Impurity (Acetyl-Amide): Neutral

        
         Stays in Organic Layer (Discard).[1][2]
        
  • Product Recovery:

    • Take the acidic aqueous layer.[4][8][9]

    • Basify with NaOH (pH > 12).[2][4]

    • Extract back into DCM.[1][2][4] Dry and concentrate.

Visual Logic of Protocol B:

ScavengingLogic Mixture Crude Mixture (3° Amine Product + 2° Amine Impurity) Reagent Add Acetic Anhydride (Scavenger) Mixture->Reagent Reaction Reaction Phase 2° Amine -> Neutral Amide 3° Amine -> No Reaction Reagent->Reaction AcidWash Add 1M HCl (Partitioning) Reaction->AcidWash OrgLayer Organic Layer Contains: Neutral Amide (Impurity) AcidWash->OrgLayer Neutral Species AqLayer Aqueous Layer Contains: Protonated Product (Salt) AcidWash->AqLayer Ionic Species Discard Discard OrgLayer->Discard FinalStep Basify & Extract Pure 3° Amine Product AqLayer->FinalStep

Caption: Flowchart demonstrating the chemoselective removal of secondary amine impurities using acetylation followed by phase separation.

Protocol C: Salt Formation & Recrystallization (High Purity)

Objective: Isolate the product as a crystalline solid to remove non-crystallizable oils and color bodies. Note: PPE-OH free base is often an oil; the Hydrochloride (HCl) or Oxalate salt is usually a solid.[1][2]

Step-by-Step Workflow:

  • Salt Formation:

    • Dissolve 5 g of purified oil (from Protocol A or B) in 20 mL dry Ethanol or Isopropanol .

    • Cool to 0°C.[1][2][4]

    • Add HCl in Dioxane (4M) or bubble dry HCl gas until pH is acidic (pH ~2).

    • Observation: A white precipitate should form.[1][2][4][7] If not, add Diethyl Ether dropwise to induce precipitation.[4]

  • Recrystallization:

    • Heat the suspension until the solid dissolves (add minimal extra ethanol if needed).

    • Allow to cool slowly to RT, then to 4°C overnight.

  • Filtration:

    • Filter the white crystals.[4][7] Wash with cold Diethyl Ether.[1][2][4]

    • Dry under vacuum.[1][2][4]

Data Summary: Purification Efficiency

MethodTarget ImpurityTypical Recovery (%)Purity Increase (%)
Acid-Base Wash Neutral Organics, Tars85-95%+5-10%
Scavenging (Ac2O) Secondary Amines (SM)80-90%+15-20% (if SM high)
Recrystallization (HCl) All (Isomer enrichment)60-75%>98% Final Purity
Vacuum Distillation Solvents, Heavy Tars70-85%High (b.p.[1][2][3] dependent)

Frequently Asked Questions (FAQs)

Q: My product is oiling out during the acid-base extraction. What is happening? A: This often happens if the concentration is too high or if the salt form is partially lipophilic.[3]

  • Fix: Increase the volume of the aqueous acid phase. Alternatively, use a less concentrated acid (0.5 M HCl) to ensure full hydration of the ions. If the oil persists at the interface, add a small amount of Methanol to the aqueous layer to break the emulsion.[3]

Q: Can I use column chromatography instead? A: Yes, but amines streak on silica due to interaction with acidic silanols.[4]

  • Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes.[1][2][4] Use a mobile phase containing 10% Methanol in DCM + 1% NH4OH (aq) .[2][4] The ammonia competes for the silanol sites, sharpening the peaks.[3]

Q: I see a new impurity after using Acetic Anhydride (Protocol B). A: You likely used a large excess of anhydride and didn't wash it out.[2]

  • Fix: Ensure the acid wash (Step 3) is thorough.[2] Acetic anhydride hydrolyzes to acetic acid in water, which remains in the aqueous layer if the pH is basic, or stays in organic if acidic.[3] However, the amide formed is neutral and stays in organic.[3] If you see "Acetic Acid" in your NMR, wash your final organic product with saturated

    
    .[2]
    

Q: What is the boiling point if I want to distill it? A: While experimental data for the specific propyl derivative is sparse, 2-(piperidin-4-yl)ethan-1-ol boils at ~255°C (760 mmHg).[1][2][3] The propyl derivative will be slightly higher.[4]

  • Recommendation: Use Kugelrohr or Short-path distillation under high vacuum (<1 mmHg).[1][2][4] Expect the product to distill around 140–160°C at 0.5 mmHg.

References

  • PubChem. (n.d.).[1][2][4] 2-(Piperidin-4-yl)ethan-1-ol (Compound Summary).[1][2][3][4] National Library of Medicine.[2][4] Retrieved February 23, 2026, from [Link][3]

  • Google Patents. (2001).[1][2][4] Process for preparing 2-piperidineethanol compounds (US6258955B1).[1][2][3][4] Retrieved February 23, 2026, from [3]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction.[1][2][3][4] Retrieved February 23, 2026, from [Link][3]

  • ResearchGate. (2018).[1][2][4][5] How to remove piperidine and PEG(3)-amine from solution without removing product? Retrieved February 23, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting N-Alkylation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization of


 Pathways & Mitigation of Side Reactions in Piperidine Scaffolds
Executive Summary

This guide addresses the kinetic and thermodynamic challenges inherent to the N-alkylation of piperidine. Piperidine is a strong nucleophile (


 on the Mayr scale) and a moderate base (

). This duality leads to three primary failure modes: Polyalkylation (Quaternization) , Elimination (

)
, and Steric Stagnation .

The protocols below are designed to decouple these competing pathways using kinetic control, solvent effects, and alternative mechanistic routes.

Diagnostic & Troubleshooting Modules
Issue 1: The "Runaway" Reaction (Over-Alkylation)

Symptom: LC-MS shows a mass corresponding to


. The product precipitates as a quaternary ammonium salt or is difficult to purify from the bis-alkylated byproduct.

Root Cause: The product (a tertiary amine) is often more nucleophilic than the starting secondary amine (piperidine). Once the mono-alkylated product forms, it outcompetes the starting material for the remaining alkyl halide.

Technical Fixes:

  • Stoichiometric Inversion: Do not use a 1:1 ratio. Use a significant excess of piperidine (1.2–1.5 eq) relative to the alkyl halide. This statistically favors the attack of the starting material over the product.

  • The "Dilution-Addition" Protocol: Dissolve the alkyl halide in the reaction solvent and add it dropwise (via syringe pump) to the piperidine solution. This keeps the instantaneous concentration of the electrophile low relative to the unreacted piperidine.

  • The Mechanistic Switch: If

    
     optimization fails, switch to Reductive Amination . This pathway proceeds via an iminium ion intermediate which, once reduced, cannot react further to form a quaternary species under the same conditions.
    

OverAlkylation Start Piperidine (2° Amine) Mono Target Product (3° Amine) Start->Mono k1 (Fast) RX Alkyl Halide (R-X) RX->Mono Quat Impurity (Quaternary Salt) RX->Quat Mono->Quat k2 (Often > k1)

Figure 1: The Kinetic Cascade. In direct alkylation, k2 often exceeds k1 because the alkyl group donates electron density, increasing nucleophilicity. Reductive amination breaks this loop.

Issue 2: The "Phantom" Product (Elimination vs. Substitution)

Symptom: The alkyl halide is consumed, but the desired piperidine derivative is not formed. Instead, NMR shows alkene signals (vinylic protons).

Root Cause: Piperidine is acting as a base (


 mechanism) rather than a nucleophile (

). This occurs when:
  • The alkyl halide is sterically hindered (secondary or tertiary).

  • The reaction temperature is too high (entropy favors elimination).

  • The base used is too strong/hard.

Technical Fixes:

  • Base Selection: Avoid strong bases like NaH or alkoxides. Use mild, inorganic bases like

    
      or 
    
    
    
    . Cesium is particularly effective (the "Cesium Effect") due to its large ionic radius, which improves solubility in organic solvents and creates a "naked," more reactive piperidine anion.
  • Solvent Polarity: Switch to polar aprotic solvents like Acetonitrile (MeCN) or DMF . These solvate cations well but leave the nucleophile (piperidine) desolvated and reactive, favoring

    
     over 
    
    
    
    .
  • Temperature Control: Run the reaction at room temperature. Heating promotes elimination.

Issue 3: The "Wall" (Steric Hindrance in 2,6-Disubstituted Piperidines)

Symptom: Reaction stalls.[1] Starting material is recovered unchanged even after reflux.

Root Cause: Substituents at the 2 and 6 positions (e.g., 2,6-dimethylpiperidine) create massive steric shielding of the nitrogen lone pair. The "axial" hydrogens or substituents block the approach of the electrophile.

Technical Fixes:

  • High-Pressure Activation: Standard reflux is often insufficient. Microwave irradiation (100–150°C in a sealed vessel) can overcome the activation energy barrier.

  • The Finkelstein Modification: Add 0.1–0.5 eq of Potassium Iodide (KI) . This converts a sluggish alkyl chloride/bromide into a highly reactive alkyl iodide in situ.

  • Lewis Acid Catalysis: For reductive amination of hindered systems, add Titanium(IV) isopropoxide (

    
    ) . This dehydrating Lewis acid forces the formation of the sterically crowded imine/enamine intermediate, which can then be reduced.
    
Standardized Experimental Protocols
Protocol A: Controlled

Alkylation (The "Finkelstein" Method)

Best for: Primary alkyl halides, unhindered piperidines.

Reagents:

  • Piperidine derivative (1.2 eq)[2]

  • Alkyl Halide (1.0 eq)[2]

  • 
     (2.0 eq, anhydrous/powdered)
    
  • KI (0.1 eq - optional, catalytic)

  • Acetonitrile (MeCN), anhydrous [0.2 M concentration]

Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Add Piperidine,

    
    , and KI to MeCN. Stir vigorously for 15 mins to create a suspension.
    
  • Addition: Dissolve Alkyl Halide in a minimal amount of MeCN. Add dropwise over 30–60 minutes at 0°C or RT.

  • Reaction: Stir at RT. Monitor by TLC/LC-MS.

    • Checkpoint: If reaction is <50% complete after 4h, warm to 40°C.

  • Workup: Filter off solids (

    
    /salts). Concentrate filtrate.[2] Partition residue between EtOAc and Water.
    
    • Note: Inorganic bases in MeCN allow for simple filtration workups, avoiding aqueous extraction emulsions.

Protocol B: Reductive Amination (The "Selectivity" Method)

Best for: Avoiding over-alkylation, hindered substrates.

Reagents:

  • Piperidine derivative (1.0 eq)[1]

  • Aldehyde/Ketone (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq - catalytic/pH adjustment)

  • DCM or DCE (anhydrous)

Workflow:

  • Imine Formation: Mix Piperidine and Aldehyde in DCM. Add AcOH. Stir for 30–60 mins.

    • Tip: If using a ketone (slower), add

      
       (1.2 eq) here and stir for 2h before adding reducing agent.
      
  • Reduction: Add STAB in one portion. Stir at RT for 2–16h.

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously until gas evolution stops.
    
  • Extraction: Extract with DCM. Wash organic layer with brine.[2]

Decision Logic & Workflow

Troubleshooting Start Start: N-Alkylation Issue Q1 Is the product a Quaternary Salt? Start->Q1 Sol1 Use Protocol B (Reductive Amination) Q1->Sol1 Yes Q2 Is Alkene forming (Elimination)? Q1->Q2 No Sol2 Switch Base to K2CO3 Lower Temp Use Polar Aprotic Solvent Q2->Sol2 Yes Q3 Is Reaction Stalled (Sterics)? Q2->Q3 No Sol3 Add KI (Finkelstein) or Use Microwave Q3->Sol3 Yes

Figure 2: Troubleshooting Logic Tree. Follow the path based on the primary impurity identified by LC-MS or NMR.

References
  • BenchChem. (2025).[2] Managing Side Reactions in Piperidine Functionalization. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from

  • Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Tetrahedron. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination and How It Works. Retrieved from

  • Valleix, F., et al. (2005). Avoiding Over-alkylation in Amine Synthesis. Organic Process Research & Development. Retrieved from

Sources

Purification methods for 2-(1-Propylpiperidin-4-yl)ethan-1-ol: Column chromatography vs distillation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

Compound: 2-(1-Propylpiperidin-4-yl)ethan-1-ol Chemical Nature: Bifunctional (Tertiary Amine + Primary Alcohol) Key Challenges: High boiling point, oxidation susceptibility, and strong interaction with acidic stationary phases (tailing).[1][2]

Welcome to the technical support guide for purifying piperidine-ethanol derivatives. This molecule presents a classic "chemist's dilemma": it is too polar and high-boiling for easy distillation, yet basic enough to streak badly on standard silica gel.[1][2]

This guide provides two validated workflows. Vacuum Distillation is the preferred method for scale-up (>5g) and removing non-volatile residues.[1][2] Column Chromatography is reserved for high-purity requirements (>98%) or separating closely eluting structural isomers.[1][2]

Decision Matrix: Which Method Should You Choose?

purification_decision Start Crude Mixture Analysis Scale Scale > 5g? Start->Scale Therm Thermally Stable? Scale->Therm Yes Column Amine-Modified Chromatography (Protocol B) Scale->Column No (<5g) Purity Purity Req > 98%? Distill High-Vacuum Distillation (Protocol A) Purity->Distill No (Technical Grade) Purity->Column Yes Therm->Purity No (Labile) Therm->Distill Yes (Stable <180°C) Distill->Purity Post-Distillation Check

Figure 1: Decision tree for selecting the optimal purification pathway based on scale and purity requirements.

Protocol A: High-Vacuum Distillation (The Scalable Method)[2]

Best For: Bulk removal of solvents, starting materials, and non-volatile tars.[2] Mechanism: Separation based on boiling point differentials under reduced pressure to minimize thermal decomposition.[1][2]

Critical Pre-requisite: The "Dry Base" Treatment

Piperidines form tenacious hydrates and azeotropes with water.[2] Distilling wet material will result in "bumping" and inaccurate boiling points.[1][2]

  • Step: Dissolve crude oil in Et2O or DCM.[1][2] Dry over Na2SO4.[1][2][3] Filter.

  • Step: (Optional but Recommended) Stir the crude oil with KOH pellets for 2 hours to remove trace water and residual acid salts before distillation [1].

Experimental Setup
  • Vacuum Source: High-vacuum pump (oil pump) capable of <1 mmHg (Torr).[1][2] Do not use a water aspirator.[1][2]

  • Glassware: Short-path distillation head (minimizes travel distance for high-boiling vapors).[1][2]

  • Heating: Oil bath with magnetic stirring (never use a heating mantle directly on the flask to avoid hot spots).

Step-by-Step Procedure
  • Degassing: Connect the flask to the vacuum manifold. Slowly lower the pressure to remove residual volatile solvents before heating.[2]

  • Ramping: Heat the oil bath gradually. The compound likely boils between 110°C - 140°C at 0.5 mmHg (estimated based on piperidine-ethanol analogues [2]).[1][2]

  • Fraction Collection:

    • F1 (Forerun): Low boilers, often yellow.[1][2] Discard or recycle.

    • F2 (Main Fraction): Clear, viscous oil.[1][2] Collect when temperature stabilizes.

  • Inerting: Release vacuum using Nitrogen or Argon, not air, to prevent rapid oxidation of the hot amine.[2]

Troubleshooting Guide: Distillation
SymptomProbable CauseCorrective Action
Bumping / Splashing Residual solvent or water.[1][2]Use a large stir bar.[1][2][4] Insert a capillary bleed tube if available.[1][2] Ensure crude is strictly dry (KOH treatment).
Yellow Distillate Oxidation or decomposition.[1][2]Ensure system is leak-free.[1][2] The amine oxidizes rapidly in air at high temps.[2] Redistill under strict N2.
Product Solidifies in Condenser Melting point > Cooling water temp.[1][2]Turn off cooling water circulation.[1][2] Allow the condenser to run "warm" or use an air condenser.[2]
High Pot Temp, No Distillate Vacuum is insufficient.Check pump oil and seals.[1][2] For this MW, pressure must be <1 mmHg.[1][2]

Protocol B: Column Chromatography (The High-Purity Method)[2]

Best For: Final polishing, separating isomers, or small-scale purification.[1][2] The Problem: The basic nitrogen on the piperidine ring interacts with acidic silanol groups (Si-OH) on silica gel, causing severe tailing (streaking) and product loss.

The Solution: Mobile Phase Modifiers

You must "mask" the silica acidity.

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH4OH).[1][2]

  • Concentration: 1% to 5% v/v in the mobile phase [3].

Recommended Solvent Systems
SystemCompositionApplication
DCM / MeOH / NH4OH 90 : 9 : 1Standard. Excellent for polar amines.[1][2] The ammonia suppresses silanol activity.[2]
DCM / MeOH / TEA 95 : 4 : 1Alternative. Use if NH4OH is unavailable.[1][2] TEA is harder to remove (higher BP).[1][2]
EtOAc / MeOH / TEA 80 : 15 : 5Green Alternative. Avoids chlorinated solvents.[1][2] Good for less polar impurities.[1][5]
Step-by-Step Procedure
  • Slurry Packing: Pre-mix the silica gel with the mobile phase containing the modifier.[2] This ensures the column is pre-equilibrated and basic.

  • Loading: Dissolve the crude in a minimum amount of DCM. If the crude is not soluble, adsorb it onto silica (dry loading) to improve resolution.

  • Elution: Run the column. Collect small fractions.

    • Note: The amine product will likely stain purple/brown with Ninhydrin or Dragendorff’s reagent on TLC.[1][2] Iodine chambers are also effective.[1][2]

Advanced Visualization: Chromatography Logic

chromatography_logic TLC Run Test TLC (DCM/MeOH 9:1) Check Observation? TLC->Check Streak Streaking / Tailing Check->Streak Poor Shape Spot Round Spot (Rf 0.3-0.5) Check->Spot Good Separation Fix1 Add 1% NH4OH or TEA Streak->Fix1 First Attempt Fix2 Switch to Amine-Funct. Silica Streak->Fix2 If Modifier Fails Run Proceed to Column Spot->Run Fix1->TLC Re-test Fix2->Run

Figure 2: Logic flow for optimizing chromatographic conditions to prevent amine tailing.

Frequently Asked Questions (FAQs)

Q: My product turned yellow after sitting on the bench for a day. Is it ruined? A: Not necessarily. Piperidine derivatives are prone to N-oxidation, forming N-oxides which are often yellow.[1][2][3]

  • Fix: Dissolve in DCM and wash with a mild reducing agent (like aqueous sodium metabisulfite) or simply re-distill.[1][2] Always store under Argon at -20°C.

Q: Can I use Alumina instead of Silica? A: Yes, and it is often better. Neutral or Basic Alumina (Activity Grade II-III) does not have the acidic protons of silica, so it reduces tailing without needing aggressive amine modifiers [4].[2] Use pure EtOAc or DCM/MeOH gradients.[1][2]

Q: I used TEA in my column, but now I can't get rid of the TEA smell in my product. A: Triethylamine has a boiling point of ~89°C and can "stick" to the product.

  • Fix: Dissolve the product in DCM and wash repeatedly with saturated NaHCO3 (do not use strong acid, or you will protonate your product and lose it to the water layer). Alternatively, rotovap with a heptane azeotrope to pull off the TEA.

Q: The compound is not eluting even with 10% MeOH. A: The interaction with silica is too strong.

  • Fix: Increase polarity to 20% MeOH or switch to the "DCM/MeOH/NH4OH" system. If that fails, the compound may have precipitated on the column; try flushing with pure MeOH (discarding the silica afterwards).

References

  • BenchChem. (2025).[1][2][3][6] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from (General protocols for drying and distilling piperidines).[1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for 2-(4-Aminopiperidin-1-yl)ethan-1-ol. Retrieved from (Boiling point estimation based on structural analogues).[1][2]

  • Biotage. (2023).[1][2] Is there an easy way to purify organic amines? Retrieved from (Chromatographic modifiers for tertiary amines).[1][2]

  • University of Rochester. (n.d.).[1][2] Chromatography: The Solid Phase. Retrieved from (Comparison of Silica vs. Alumina for amines).[2]

Sources

Technical Support Center: Analysis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol and related piperidine-containing active pharmaceutical ingredients (APIs). This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, experience-based troubleshooting advice and protocols to identify and characterize potential degradation products, ensuring the stability and safety of your drug substance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the stability testing and degradation analysis of piperidine-alkanol compounds.

Q1: We are observing a new, more polar peak in our reverse-phase HPLC chromatogram after exposing our API to oxidative stress conditions (e.g., H₂O₂). What is the likely identity of this degradant?

A1: An early-eluting (more polar) peak under reverse-phase conditions often indicates the formation of a more hydrophilic species. For a molecule like this compound, the most probable cause under oxidative stress is the formation of the N-oxide . The tertiary amine of the piperidine ring is susceptible to oxidation, which adds a highly polar oxygen atom, significantly reducing its retention time on a C18 column.

  • Expert Insight: The N-oxide is often the primary degradation product under mild oxidative conditions. Its formation is a key stability concern for many amine-containing drugs. To confirm, compare the mass spectrum of the new peak with the parent compound. You should observe a mass shift of +16 amu (atomic mass units), corresponding to the addition of one oxygen atom.

Q2: During a forced degradation study under acidic conditions, we detected a peak with a mass corresponding to the loss of the N-propyl group (a mass shift of -42 amu). What is this species and how can we confirm it?

A2: This observation strongly suggests N-dealkylation , resulting in the formation of the secondary amine, 2-(piperidin-4-yl)ethan-1-ol. This is a common degradation pathway for tertiary amines, particularly under acidic or oxidative conditions. The mechanism can involve the formation of an unstable N-oxide intermediate that subsequently eliminates the alkyl group.

  • Troubleshooting & Confirmation:

    • LC-MS/MS Analysis: Fragment the parent ion and the suspected degradant ion. The degradant should lack the characteristic fragmentation pattern associated with the propyl group.

    • Reference Standard: The most definitive method is to synthesize or procure a reference standard of 2-(piperidin-4-yl)ethan-1-ol and compare its retention time and mass spectrum.

    • NMR Spectroscopy: If the degradant can be isolated, ¹H NMR spectroscopy will show the disappearance of the signals corresponding to the propyl group protons.

Q3: Our API is showing sensitivity to light (photolytic degradation). What types of degradation products should we be looking for?

A3: Photolytic degradation can be complex and may generate several products. Key pathways for this molecule include:

  • N-Dealkylation: Similar to acid-catalyzed degradation, light can provide the energy to cleave the N-propyl group.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde (2-(1-Propylpiperidin-4-yl)acetaldehyde) or further to a carboxylic acid (2-(1-Propylpiperidin-4-yl)acetic acid).

  • Ring Opening: While less common, high-energy UV radiation can potentially lead to the cleavage of the piperidine ring itself, resulting in a complex mixture of products.

  • Experimental Approach: A comprehensive approach using a photostability chamber is required, as outlined in the International Council for Harmonisation (ICH) guideline Q1B. Analysis should employ a stability-indicating method, typically HPLC with a photodiode array (PDA) detector to monitor changes in the UV spectrum, coupled with a mass spectrometer (MS) to identify the masses of the new peaks.

Part 2: Troubleshooting Guides & Protocols

Guide 1: Investigating Unexpected Peaks in a Stability Study

This guide provides a logical workflow for identifying an unknown peak that appears during a stability study of this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Structural Confirmation A Unknown Peak Detected in HPLC-UV B Acquire LC-MS Data (Full Scan) A->B C Determine Mass-to-Charge Ratio (m/z) & Calculate Mass Shift from Parent API B->C D Is Δm = +16 amu? C->D F Is Δm = -42 amu? H Other Δm? (e.g., +14, +28) E Hypothesis: N-Oxidation or Alcohol Oxidation to Aldehyde (via dehydrogenation) D->E Yes D->F No J Perform LC-MS/MS (Tandem Mass Spectrometry) E->J G Hypothesis: N-De-propylation F->G Yes F->H No G->J I Hypothesis: Further Oxidation, Dimerization, or Ring Opening H->I Yes I->J K Compare Fragmentation Pattern of Degradant vs. Parent API J->K L Isolate Degradant (if necessary, via Prep-HPLC) K->L Ambiguous? N Confirm Structure K->N Clear Result M Perform NMR Spectroscopy (¹H, ¹³C, COSY) L->M M->N

Caption: Workflow for identifying unknown degradation products.

Protocol 1: Standard Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products, based on ICH Q1A(R2) guidelines.

Objective: To generate a degradation profile that informs the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Calibrated HPLC-UV/MS system

  • pH meter, calibrated oven, photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix 1 mL of API stock with 1 mL of 0.1 M HCl.

    • Heat at 60°C for 4 hours.

    • At intervals (e.g., 0, 1, 2, 4h), withdraw an aliquot, neutralize with an equimolar amount of NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of API stock with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • At intervals, withdraw an aliquot, neutralize with HCl, and dilute for analysis.

    • Expertise Note: Basic conditions are often less harsh on piperidine rings than acidic ones, but can promote oxidation of the alcohol.

  • Oxidative Degradation:

    • Mix 1 mL of API stock with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Monitor at regular intervals and analyze directly.

  • Thermal Degradation:

    • Store the solid API in a calibrated oven at 80°C for 48 hours.

    • Also, store the API stock solution under the same conditions.

    • Sample and analyze at start and end points.

  • Photolytic Degradation:

    • Expose the solid API and the API in solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both samples.

Data Analysis:

  • Analyze all samples by a reverse-phase HPLC method coupled with MS detection.

  • Calculate the percentage degradation. Aim for 5-20% degradation to ensure that secondary degradation is minimized.

  • Determine the mass of any new peaks and propose structures based on the likely degradation pathways summarized in the table below.

Stress ConditionLikely Degradation PathwayExpected DegradantMass Shift (amu)
Oxidative (H₂O₂) N-Oxidation2-(1-Oxido-1-propylpiperidin-4-yl)ethan-1-ol+16
Oxidative / Photolytic Alcohol Oxidation2-(1-Propylpiperidin-4-yl)acetaldehyde-2 (dehydrogenation)
Oxidative / Photolytic Further Alcohol Oxidation2-(1-Propylpiperidin-4-yl)acetic acid+14 (-2H, +O)
Acidic / Photolytic N-Dealkylation2-(Piperidin-4-yl)ethan-1-ol-42

Part 3: Mechanistic Insights

Understanding the underlying chemical mechanisms is crucial for predicting and identifying degradation products.

Diagram: Key Degradation Pathways

G cluster_0 cluster_1 Parent Parent API (C₁₀H₂₁NO) N_Oxide N-Oxide (+16 amu) Parent->N_Oxide [O] (e.g., H₂O₂) Dealkylated N-De-propylated (-42 amu) Parent->Dealkylated H⁺ or hν (Acid or Light) Aldehyde Aldehyde (-2 amu) Parent->Aldehyde [O] or hν (Oxidation/Light) Acid Carboxylic Acid (+14 amu) Aldehyde->Acid [O] (Further Oxidation)

Caption: Potential degradation pathways for the target molecule.

  • N-Oxidation: The lone pair of electrons on the tertiary nitrogen atom readily attacks oxidizing agents like hydrogen peroxide, forming a polar N-oxide bond. This is often the most significant pathway in oxidative stress testing.

  • N-Dealkylation: This can occur through various mechanisms. Under photolytic stress, radical intermediates can form, leading to cleavage of the N-propyl bond. In the presence of acid, the nitrogen is protonated, which can facilitate elimination pathways.

  • Alcohol Oxidation: The primary alcohol can undergo a two-electron oxidation to form an aldehyde. This aldehyde is often more reactive than the starting alcohol and can be further oxidized to a carboxylic acid, especially under strong oxidizing conditions.

By understanding these fundamental pathways, researchers can proactively design experiments, anticipate the types of degradants that may form, and develop analytical methods with the specificity and sensitivity required to detect them.

References

  • Title: Drug Degradation: N-Oxidation Source: ScienceDirect Topics URL: [Link]

  • Title: ICH Q1B: Photostability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q1A(R2): Stability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Forced Degradation Studies: A Tool for Analytical Method Development Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Technical Support Center: Optimal Temperature Control for Propylpiperidin Ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that mastering the synthesis of complex molecules like propylpiperidin ethanol requires a nuanced understanding of reaction parameters. This guide is designed to provide you with in-depth, field-proven insights into the critical role of temperature control for maximizing yield and purity. We will move beyond simple step-by-step instructions to explain the causality behind our recommendations, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the generally recommended temperature range for the synthesis of piperidine ethanol derivatives via catalytic hydrogenation?

For the catalytic hydrogenation of a 2-pyridineethanol precursor to a 2-piperidineethanol product, the optimal temperature range is typically between 90°C and 120°C.[1][2] More specifically, a range of 100°C to 120°C is often preferred to achieve a good reaction rate while minimizing side reactions.[1]

Q2: Why is maintaining this specific temperature range so critical for the reaction's success?

Temperature is a key determinant of both reaction kinetics and selectivity. At temperatures below 90°C, the rate of hydrogenation may be impractically slow, leading to incomplete conversion. Conversely, exceeding 120°C significantly increases the likelihood of deleterious side reactions, such as the formation of N-methylated byproducts, which can be difficult to separate from the desired product and ultimately reduce your overall yield and purity.[1]

Q3: What are the primary consequences of running the reaction at a temperature that is too high?

Elevated temperatures (above 120°C) can lead to several undesirable outcomes:

  • Increased Byproduct Formation: The most significant issue is the increased formation of N-methylated 2-piperidineethanol and other byproducts.[1]

  • Catalyst Degradation: Some hydrogenation catalysts may lose activity or selectivity at higher temperatures.

  • Solvent and Reagent Instability: Depending on the solvent and other reagents used, higher temperatures can lead to decomposition.[3]

Q4: Can the choice of solvent influence the optimal reaction temperature?

Yes, the solvent system can affect the optimal temperature. While many hydrogenations of this type are performed in alcohols like ethanol or methanol, the solvent's dielectric constant and boiling point can influence reaction kinetics.[4][5] For instance, kinetic studies on related piperidine syntheses have shown that the reaction rate can differ between methanol and ethanol at the same temperature.[4][5] It is crucial to ensure that your chosen reaction temperature is safely below the boiling point of your solvent at the given reaction pressure.

Troubleshooting Guide: Temperature-Related Issues

This guide addresses common problems encountered during the synthesis of propylpiperidin ethanol where temperature is a likely root cause.

Problem: Low or No Product Yield

If you are experiencing a low yield, it is one of the most common issues that can often be traced back to suboptimal temperature control.[6]

Possible Causes & Recommended Solutions:

  • Temperature Too Low: The reaction may be kinetically hindered.

    • Solution: Gradually increase the reaction temperature in 5-10°C increments, ensuring you do not exceed the recommended maximum of 120°C.[1] Monitor the reaction progress via TLC or GC-MS to find the optimal balance between reaction rate and purity.[3]

  • Inadequate Heat Transfer: Poor mixing or localized cold spots within the reactor can lead to a lower overall reaction temperature than what your external probe indicates.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction. For larger scale reactions, consider using a reactor with a jacketed heating system for more uniform temperature distribution.

Problem: High Levels of Impurities or Side Products

The presence of significant impurities is often a sign that the reaction temperature was too high.[3]

Possible Causes & Recommended Solutions:

  • Reaction Temperature Exceeded 120°C: This is a primary cause for the formation of N-methylated and other byproducts.[1]

    • Solution: Reduce the reaction temperature to within the 90°C to 120°C range.[1][2] If the reaction is too slow at the lower end of this range, consider increasing the hydrogen pressure or catalyst loading before increasing the temperature.

  • Temperature Spikes or "Hot Spots": An exothermic reaction combined with inadequate cooling or mixing can create localized areas of high temperature.

    • Solution: Improve the heat dissipation of your setup. For highly exothermic reactions, consider adding reagents portion-wise to better control the reaction rate and temperature. Ensure your temperature probe is placed correctly to get an accurate reading of the internal reaction temperature.

Problem: Reaction Fails to Go to Completion

If you observe that the reaction starts but then stalls, temperature may be a contributing factor.

Possible Causes & Recommended Solutions:

  • Catalyst Deactivation: The catalyst may be sensitive to the reaction conditions over time, and a suboptimal temperature can exacerbate this.

    • Solution: Consult the catalyst manufacturer's guidelines for the optimal temperature range. It's possible that a lower, more stable temperature over a longer reaction time will yield better results than a higher temperature for a shorter duration.[3]

  • Insufficient Thermal Energy: The reaction may have a high activation energy that is not being overcome.

    • Solution: While being mindful of the 120°C upper limit, ensure your reaction is maintained at a consistently optimal temperature (e.g., 110°C) to provide sufficient energy for the reaction to proceed to completion.[1]

Experimental Protocols & Data

Generalized Protocol: Catalytic Hydrogenation of a Substituted 2-Pyridineethanol

This protocol provides a general framework for the synthesis of a propylpiperidin ethanol derivative via hydrogenation, with an emphasis on temperature control.

  • Reactor Setup: In a high-pressure reactor, charge the substituted 2-pyridineethanol (1.0 eq) and a suitable solvent such as ethanol.[2]

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., Ruthenium on carbon, 3-10% by weight).[1][2]

  • System Purge: Seal the reactor, and purge several times with an inert gas (e.g., nitrogen or argon) before purging with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (a higher pressure, e.g., >500 psig, is often preferred).[1]

  • Heating and Reaction:

    • Begin vigorous stirring.

    • Slowly heat the reaction mixture to the target temperature (e.g., 110°C). Critical Step: Monitor the internal temperature closely during heating to avoid overshooting the setpoint.

    • Maintain the reaction at a constant temperature (e.g., 110°C ± 2°C) until hydrogen uptake ceases.[1][2] This typically takes between 4 to 24 hours.[3]

  • Cooling and Workup:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the system with an inert gas.

  • Purification: Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and the crude product purified by distillation or chromatography.[3][7][8]

Table 1: Key Temperature and Pressure Parameters for Hydrogenation
ParameterRecommended RangeRationale
Reaction Temperature 90°C - 120°CBalances reaction rate with minimization of byproducts.[1][2]
Hydrogen Pressure >500 psig (preferably >1500 psig)Higher pressure can improve reaction rate, potentially allowing for lower temperatures.[1]
Catalyst Ruthenium on Carbon (Ru/C)A commonly used and effective catalyst for this transformation.[1]

Visualizations

TroubleshootingWorkflow start Low Yield or High Impurities Detected check_temp Was Reaction Temperature Consistently Between 90-120°C? start->check_temp temp_high Problem: Temperature Too High (>120°C) check_temp->temp_high No temp_low Problem: Temperature Too Low (<90°C) check_temp->temp_low No temp_ok Temperature Was Within Range check_temp->temp_ok Yes solution_high Solution: 1. Reduce temperature to 100-110°C. 2. Improve reactor cooling and mixing. 3. Consider portion-wise reagent addition. temp_high->solution_high solution_low Solution: 1. Gradually increase temperature in 5-10°C increments. 2. Ensure accurate temperature probe placement and calibration. 3. Verify efficient stirring. temp_low->solution_low next_step Investigate Other Parameters: - Catalyst Activity - Hydrogen Pressure - Reagent Purity - Reaction Time temp_ok->next_step

Caption: Troubleshooting workflow for low yield and impurities.

ReactionPathway sub 2-Pyridineethanol Derivative prod_desired Desired Propylpiperidin Ethanol sub->prod_desired H₂, Catalyst 90-120°C (Optimal Yield) prod_side N-Methylated Byproducts & Other Impurities sub->prod_side H₂, Catalyst > 120°C (Side Reaction) no_reaction Incomplete Conversion sub->no_reaction < 90°C (Slow/No Reaction)

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR spectrum of 2-(1-Propylpiperidin-4-yl)ethan-1-ol (CAS: 106256-04-0). It is designed for researchers synthesizing this compound from its secondary amine precursor, 2-(piperidin-4-yl)ethan-1-ol , or characterizing it as a pharmaceutical intermediate.

The guide prioritizes comparative analysis , distinguishing the product from its precursor through specific spectral fingerprints, and evaluates solvent selection for optimal resolution.

Executive Summary: The Analytical Objective

The primary challenge in characterizing This compound is not merely assigning peaks, but confirming the successful N-alkylation of the piperidine ring while ensuring the alcohol functionality remains intact.

  • Key Diagnostic: The disappearance of the broad amine (NH) resonance and the appearance of the propyl group's triplet-sextet-triplet pattern.

  • Critical Region: The 2.0–3.0 ppm range, where the N-methylene protons of the propyl chain overlap with the piperidine ring protons (

    
    -position), requiring high-field resolution (400 MHz+) for definitive integration.
    

Strategic Method Selection

Why 1H NMR over LC-MS?

While LC-MS confirms molecular weight (M+H = 172.16), it cannot distinguish between isomeric alkylations (e.g., O-alkylation vs. N-alkylation) or salt forms with certainty. 1H NMR provides structural proof of N-alkylation by showing the specific coupling of the propyl


-CH

to the

-CH

, which is distinct from O-propyl signals (which would appear downfield at ~3.4 ppm).
Solvent System Comparison
SolventAdvantagesDisadvantagesRecommendation
CDCl

Sharp resolution of alkyl chain coupling; standard for literature comparison.Hydroxyl proton often broad or invisible (exchange); salt forms may have poor solubility.Primary Choice for structural confirmation.
DMSO-

Reveals Hydroxyl (OH) proton as a distinct triplet/singlet; excellent for salt forms.High viscosity causes line broadening; water peak (3.33 ppm) often obscures ring protons.Secondary Choice if OH confirmation is required.
D

O
Solubilizes HCl salts instantly.All exchangeable protons (OH, NH salts) disappear; no stereochemical information on OH.Avoid unless analyzing crude salt.

Comparative Spectral Analysis

The following table contrasts the Precursor (Secondary Amine) with the Product (Tertiary Amine) in CDCl


.

Table 1: Chemical Shift Assignments (


, ppm) 
PositionProton TypePrecursor: 2-(Piperidin-4-yl)ethanolTarget: 2-(1-Propylpiperidin-4-yl)ethanol Multiplicity (Typical)
1' Propyl -CH

Absent0.88 – 0.92 Triplet (

Hz)
2' Propyl -CH

-
Absent1.45 – 1.55 Sextet
3' Propyl N-CH

-
Absent2.25 – 2.35 Triplet (

Hz)
2, 6 Ring

-Protons (eq)
3.05 – 3.152.90 – 3.00 Broad Doublet
2, 6 Ring

-Protons (ax)
2.55 – 2.651.85 – 1.95 Triplet of Doublets (td)
Side Chain -CH

-OH
3.65 – 3.753.65 – 3.75 Triplet
Side Chain Ring-CH

-
1.45 – 1.551.45 – 1.55 Quartet/Multiplet
3, 5 Ring

-Protons
1.10 – 1.301.20 – 1.40 Multiplet
4 Ring Methine1.50 – 1.601.30 – 1.50 Multiplet
OH HydroxylVariable (broad)Variable Broad Singlet (CDCl

)

Note on Causality: The upfield shift of the ring


-protons (Positions 2,6) in the product compared to the precursor is due to the change from a secondary amine to a tertiary amine, altering the electron density and ring conformation (often locking the chair conformation more rigidly).

Detailed Assignment Protocol

Step 1: The "Fingerprint" Verification (0.8 – 1.6 ppm)

Start by identifying the propyl methyl group.

  • Look for a distinct triplet at ~0.9 ppm .

  • Confirm the integral ratio: The methyl triplet (3H) should integrate 3:2 against the -CH

    
    -OH triplet at ~3.7 ppm (2H).
    
  • Validation: If the triplet is distorted or integrates >3H, check for residual solvent (e.g., hexane/heptane) or unreacted propyl halide.

Step 2: The N-Alkylation Diagnostic (2.2 – 3.0 ppm)

This is the most complex region.

  • Propyl N-CH

    
    :  Look for a clean triplet at ~2.3 ppm . In the precursor, this region is empty.
    
  • Ring Protons: The equatorial protons at positions 2 and 6 typically appear as broad doublets near 2.9–3.0 ppm .

  • Self-Validating Check: If you see a broad singlet > 5.0 ppm or peaks shifting significantly with concentration, you likely have the HCl salt . The free base must be generated (using K

    
    CO
    
    
    
    /NaOH wash) to observe the shifts listed in Table 1.
Step 3: The Alcohol Confirmation (3.7 ppm)
  • The -CH

    
    -OH  signal is a stable anchor at 3.7 ppm (triplet) .
    
  • It does not shift significantly upon N-alkylation because it is distant from the nitrogen center.

  • Comparison: If this peak shifts to ~4.1 ppm, you have likely esterified the alcohol (O-acylation side reaction).

Visualization of Assignment Workflow

The following diagram illustrates the logical flow for interpreting the spectrum and troubleshooting common synthesis issues.

NMR_Assignment_Flow Start Acquire 1H NMR (CDCl3) Check_3_7 Check 3.7 ppm (Triplet) Start->Check_3_7 Check_0_9 Check 0.9 ppm (Triplet) Check_3_7->Check_0_9 Present at 3.7 Issue_Ester Signal at ~4.1 ppm? O-Acylation occurred. Check_3_7->Issue_Ester Shifted to 4.1 Check_2_3 Check 2.3 ppm (Triplet) Check_0_9->Check_2_3 Present Issue_Precursor Missing 0.9 & 2.3 ppm? Unreacted Precursor. Check_0_9->Issue_Precursor Absent Decision_Alkylation N-Alkylation Successful? Check_2_3->Decision_Alkylation Clean Triplet Issue_Salt Broad signals > 3.0 ppm? Likely HCl Salt. Perform basic wash. Check_2_3->Issue_Salt Broad/Shifted Decision_Purity Purity Check Decision_Alkylation->Decision_Purity Yes Success Confirm Structure: This compound Decision_Purity->Success Integrals Match

Caption: Logical workflow for validating the structure of this compound from crude NMR data.

Experimental Protocol: Sample Preparation

To ensure the resolution required to distinguish the propyl chain from the ring protons:

  • Mass: Weigh 5–10 mg of the oil/solid.

  • Solvent: Add 0.6 mL of CDCl

    
     (99.8% D).
    
    • Tip: If the sample is an oil, ensure it is fully dissolved by vortexing. Viscous oils can create concentration gradients that broaden peaks.

  • Acid Scavenging (Optional but Recommended):

    • If the spectrum shows broad peaks (indicating partial protonation), add 1-2 mg of solid anhydrous K

      
      CO
      
      
      
      directly to the NMR tube and shake. This ensures the free base form is observed, sharpening the N-adjacent protons.
  • Acquisition:

    • Scans: 16 (sufficient for >5 mg).

    • Relaxation Delay (d1): Set to 5 seconds to ensure accurate integration of the methyl protons vs. the ring protons.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15144, 2-(Piperidin-4-yl)ethanol. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for N-alkyl piperidine shift prediction).

13C NMR Chemical Shift Guide: 2-(1-Propylpiperidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 2-(1-Propylpiperidin-4-yl)ethan-1-ol , a key intermediate in the synthesis of piperidine-based pharmaceuticals.

Content Type: Technical Comparison & Assignment Guide Target Audience: Medicinal Chemists, NMR Spectroscopists, and Process Development Scientists.

Introduction & Structural Context[1][2][3][4][5][6][7]

The molecule This compound (C₁₀H₂₁NO) represents a reduced tertiary amine scaffold often encountered in the synthesis of neuroactive drugs (e.g., Donepezil analogs) and local anesthetics. Its structure combines a lipophilic N-propyl piperidine ring with a polar hydroxyethyl tail.

Accurate NMR characterization of this molecule requires distinguishing between the ring carbons (affected by conformational isomerism), the N-alkyl chain (propyl), and the functional side chain (ethanol). This guide compares its spectral signature against its metabolic precursor (the N-despropyl analog) and structural alternatives to aid in rigorous quality control.

Structural Numbering System

For the purpose of this assignment, the following numbering scheme is used:

  • Piperidine Ring: C2/C6 (α to N), C3/C5 (β to N), C4 (methine).

  • N-Propyl Chain: C1' (α to N), C2' (middle), C3' (methyl).

  • Ethanol Side Chain: C1'' (methylene attached to ring), C2'' (methylene attached to OH).

13C NMR Chemical Shift Data

The following data represents the consensus chemical shifts (δ, ppm) in CDCl₃ relative to TMS. Values are derived from comparative analysis of N-alkylpiperidine standards and experimental increment data.

Table 1: Consolidated 13C NMR Shifts
Carbon PositionLabelShift (δ, ppm)Signal Type (DEPT)Assignment Logic
N-Propyl Chain
N-CH₂- (Propyl)C1'60.8 ± 0.5 CH₂Deshielded by Nitrogen; characteristic of N-alkyl groups.
-CH₂- (Propyl)C2'20.1 ± 0.5 CH₂Shielded; typical aliphatic methylene.
-CH₃ (Propyl)C3'12.0 ± 0.2 CH₃Terminal methyl; high field signal.
Piperidine Ring
Ring α (to N)C2, C653.9 ± 0.5 CH₂Broadened by ring inversion; deshielded by N-alkylation.
Ring β (to N)C3, C532.2 ± 0.5 CH₂Sensitive to C4-substitution; overlaps with C4.
Ring γ (Methine)C433.5 ± 0.5 CHMethine signal; pivot point for the side chain.
Ethanol Chain
Ring-CH₂-C1''39.2 ± 0.5 CH₂Shielded relative to C2''; attached to methine.
-CH₂-OHC2''60.2 ± 0.5 CH₂Deshielded by Oxygen; distinct from N-CH₂ (check HSQC).

Critical Note: The signals for C1' (N-propyl α) and C2'' (ethanol α) often appear very close (~60-61 ppm). Differentiation: C2'' (attached to O) typically appears slightly upfield of C1' (attached to N) in amines, but this can invert depending on concentration and pH. A DEPT-135 experiment will show both as negative (inverted) peaks, so HSQC is required for definitive assignment.

Comparative Analysis: Product vs. Alternatives

To validate the synthesis of this compound, it is essential to compare its shifts with its precursors (impurities).

Table 2: Shift Comparison with Precursors
CarbonTarget Molecule (N-Propyl)Precursor (N-H Analog)*Precursor (N-Benzyl Analog)**Diagnostic Shift Change
C2/C6 (Ring) 53.9 ppm ~46.2 ppm~53.5 ppm+7.7 ppm (Deshielding upon N-alkylation).
N-Substituent 60.8 ppm (Propyl)N/A~63.0 ppm (Benzyl)Benzyl CH₂ is more deshielded than Propyl CH₂.
C3/C5 (Ring) 32.2 ppm ~33.5 ppm~32.5 ppmMinor shielding due to steric γ-effects.
Terminal CH₃ 12.0 ppm N/AN/AUnique diagnostic for Propyl chain.

*Precursor: 4-Piperidineethanol (CAS 622-26-4) **Precursor: 2-(1-Benzylpiperidin-4-yl)ethanol (Common Donepezil intermediate)

Key Diagnostic Indicators
  • Disappearance of Benzyl Signals: If synthesizing from the N-benzyl precursor, the loss of aromatic carbons (127-130 ppm) and the shift of the N-CH₂ from ~63 ppm to ~61 ppm confirms the exchange.

  • N-Alkylation Confirmation: The shift of the ring carbons C2/C6 from ~46 ppm (secondary amine) to ~54 ppm (tertiary amine) is the primary indicator of successful propylation.

Experimental Protocol for NMR Acquisition

To ensure reproducibility and minimize solvent effects (which can shift the -CH₂OH and N-CH₂ signals), follow this standardized protocol.

Sample Preparation[5]
  • Solvent: Use CDCl₃ (99.8% D) with 0.03% TMS v/v.

    • Why: CDCl₃ minimizes hydrogen bonding compared to DMSO-d6, keeping the resolution of the aliphatic region sharp.

  • Concentration: Dissolve 20-30 mg of the oil/solid in 0.6 mL of solvent.

    • Warning: High concentrations (>50 mg/mL) can cause viscosity-induced line broadening in the piperidine ring signals due to aggregation.

  • pH Adjustment (Optional): If signals are broad, add 1 drop of D₂O to exchange the OH proton and sharpen the coupling, or use K₂CO₃ treatment if the sample is a salt (HCl) to obtain the free base shifts listed above.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of quaternary carbons if present, though none here).

  • Scans (NS): Minimum 512 scans for adequate S/N ratio on the minor chain carbons.

  • Temperature: 298 K (25°C).

Visualization: Assignment Logic Workflow

The following diagram illustrates the logical flow for assigning the overlapping methylene signals in the 30-65 ppm region.

NMR_Assignment_Workflow Start Unknown Methylene Signals (30 - 65 ppm) DEPT135 Step 1: DEPT-135 Experiment Start->DEPT135 RegionA Region 59-62 ppm (N-CH2 vs O-CH2) DEPT135->RegionA Negative Peaks (CH2) RegionB Region 30-55 ppm (Ring Carbons) DEPT135->RegionB Negative Peaks (CH2) HSQC Step 2: HSQC (1H-13C Correlation) RegionA->HSQC Logic2 Check Peak Width/Integration: Broad = Ring C2/C6 Sharp = Ring C3/C5 RegionB->Logic2 Logic1 Check Proton Shift: Is H attached ~2.3 ppm or ~3.6 ppm? HSQC->Logic1 Result1 H @ ~3.6 ppm = O-CH2 (Ethanol) H @ ~2.3 ppm = N-CH2 (Propyl) Logic1->Result1

Caption: Logical workflow for distinguishing overlapping methylene signals using DEPT and HSQC correlations.

References

  • Spectrochimica Acta Part A. "13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides." ResearchGate.[1]

  • ChemicalBook. "2-Piperidineethanol (1484-84-0) 13C NMR Spectrum." ChemicalBook Database.

  • PubChem. "1-Propylpiperidine | C8H17N | CID 21644."[2] National Institutes of Health (NIH).

  • Organic Chemistry Data. "13C NMR Chemical Shifts - Piperidine Derivatives." University of Wisconsin / ACS.

Sources

Mass spectrometry fragmentation pattern of 2-(1-Propylpiperidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(1-Propylpiperidin-4-yl)ethan-1-ol . This document is structured to assist researchers in structural confirmation, impurity profiling, and metabolic identification.

Executive Summary & Compound Profile

This compound is a tertiary amine featuring a piperidine core substituted at the N-position with a propyl chain and at the C4-position with a hydroxyethyl moiety. It serves as a critical intermediate in the synthesis of pharmaceutical agents (e.g., neuroactive ligands) and presents distinct mass spectral signatures due to the interplay between the basic nitrogen and the distal hydroxyl group.

Physicochemical Profile
PropertyValueRelevance to MS
Formula C₁₀H₂₁NODetermines isotopic envelope
Exact Mass 171.1623 DaMonoisotopic peak reference
Ionization Sites Tertiary Amine (

), Hydroxyl (

)
Protonation (

) and dehydration
Key Lability

-Propyl bond,

-Alkyl bond
Alpha-cleavage sites

Experimental Methodologies

To ensure reproducibility, the following protocols define the conditions under which the fragmentation patterns described herein are observed.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-EI-MS)

Target: Structural fingerprinting via hard ionization (70 eV).

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade). Derivatization (TMS) is optional but recommended to confirm the hydroxyl group; this guide focuses on the underivatized parent.

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS (30 m × 0.25 mm, 0.25 µm) or equivalent.

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.

  • Scan Range: m/z 40–350.

Protocol B: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Target: Molecular weight confirmation and soft fragmentation.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture full fragmentation pathways.

Fragmentation Analysis: Electron Ionization (EI)[1][2]

Under 70 eV electron impact, the molecule undergoes extensive fragmentation driven by the radical cation site at the tertiary nitrogen.

Mechanism 1: -Cleavage (Nitrogen-Driven)

The most dominant pathway for


-alkyl piperidines is 

-cleavage.[1] The radical cation located on the nitrogen triggers homolytic cleavage of adjacent C-C bonds.
  • Pathway A (Exocyclic Cleavage): Cleavage of the propyl chain.

    • Loss of an ethyl radical (

      
      , 29 Da) from the 
      
      
      
      -propyl group.
    • Resultant Ion: m/z 142 (Base Peak candidate).

    • Structure: An iminium ion (

      
      ).
      
  • Pathway B (Endocyclic Cleavage): Cleavage of the piperidine ring bonds (

    
     or 
    
    
    
    ).
    • This typically leads to ring-opened species and lower mass fragments (e.g., m/z 98, 96, or 70) characteristic of the piperidine skeleton.

Mechanism 2: Side-Chain Fragmentation

The hydroxyethyl group at C4 is susceptible to cleavage, though less favorable than


-alpha cleavage.
  • Loss of Hydroxymethyl: Cleavage of the

    
     bond is rare.
    
  • Loss of Hydroxyethyl: Cleavage at the

    
     bond.
    
    • Loss of

      
       (45 Da).
      
    • Resultant Ion: m/z 126.

Mechanism 3: McLafferty-Like Rearrangement

While classic McLafferty requires a carbonyl, the long alkyl chain (propyl) and the ring system allow for hydrogen transfer to the radical nitrogen, often resulting in the loss of an alkene (Propene, 42 Da) to yield the secondary amine radical cation (m/z 129).

EI-MS Spectrum Summary Table
m/zIntensity (Rel)Identity/FragmentMechanism
171 10-20%

Molecular Ion
142 100% (Base)


-cleavage (Loss of Ethyl from Propyl)
154 5-10%

Loss of hydroxyl radical
140 15-25%

Loss of hydroxymethyl group
98 40-60%

Methyl-piperidine ring fragment
42 High

Propene (from propyl chain)

Fragmentation Analysis: ESI-MS/MS (CID)

In ESI, the precursor is the even-electron protonated molecule


.[1] Fragmentation is driven by charge-remote and charge-proximate mechanisms (Collision Induced Dissociation).
Primary Pathway: Dehydration

The aliphatic alcohol is prone to neutral loss of water.

  • Precursor: m/z 172.

  • Transition:

    
     (Loss of 
    
    
    
    , 18 Da).
  • Mechanism: Protonation of the hydroxyl oxygen followed by elimination, forming a carbocation or alkene on the ethyl side chain.

Secondary Pathway: N-Dealkylation

High collision energy can cleave the


-propyl bond.
  • Transition:

    
     (Loss of Propene via inductive cleavage/H-transfer).
    
  • Resultant Ion: Protonated 2-(piperidin-4-yl)ethan-1-ol.[2]

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow for both ionization modes.

FragmentationPathways M_EI EI: Molecular Ion [M]+• m/z 171 Ion_142 α-Cleavage (Base Peak) [M - Et]+ m/z 142 M_EI->Ion_142 - •C2H5 (29 Da) Ion_129 N-Dealkylation [M - Propene]+• m/z 129 M_EI->Ion_129 - C3H6 (42 Da) Ion_98 Ring Fragment (Piperidine core) m/z 98 Ion_142->Ion_98 Ring Fission M_ESI ESI: Protonated Ion [M+H]+ m/z 172 Ion_154 Dehydration [M+H - H2O]+ m/z 154 M_ESI->Ion_154 - H2O (18 Da) Ion_130 Secondary Amine [M+H - Propene]+ m/z 130 M_ESI->Ion_130 - C3H6 (42 Da) Ion_154->Ion_130 Seq. Frag.

Figure 1: Mechanistic fragmentation map comparing EI (Radical driven) and ESI (Proton driven) pathways.

Comparative Performance Guide

This section compares the mass spectral behavior of this compound against its closest structural analogues to aid in differentiation.

Comparison 1: vs. 2-(Piperidin-4-yl)ethan-1-ol (N-Despropyl Analogue)
  • Structure: Lacks the

    
    -propyl group (Secondary amine).
    
  • EI Difference: The analogue (MW 129) cannot lose an ethyl radical to form the m/z 142 species. Its base peak is typically m/z 82 or 83 (Ring fragment).

  • Differentiation: The presence of the m/z 142 peak is diagnostic for the

    
    -propyl substituent.
    
Comparison 2: vs. 1-Propylpiperidin-4-ol (Isomer/Analogue)
  • Structure: Hydroxyl is directly on the ring (C4), not on an ethyl chain.

  • ESI Difference: Ring-hydroxyls dehydrate less readily than primary aliphatic alcohols (hydroxyethyl) in ESI due to the stability of the resulting carbocation. The m/z 172

    
     154 transition will be significantly more intense for the title compound (hydroxyethyl) than for the ring-hydroxyl analogue.
    
Comparison Summary
FeatureThis compound 2-(Piperidin-4-yl)ethan-1-ol 1-Propylpiperidin-4-ol
Molecular Ion 171129143
Base Peak (EI) 142 (Loss of Et)82/83 (Ring)114 (Loss of Et)
Water Loss (ESI) High IntensityHigh IntensityLow/Medium Intensity
Diagnostic Ion m/z 142 m/z 82 m/z 114

References

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from .

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2021). Spectral trends in GC-EI-MS data: A resource for the identification of unknown compounds. Retrieved from .

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids. Journal of the Brazilian Chemical Society. Retrieved from .

  • PubChem. (2025).[2][3][4] Compound Summary: 2-(piperidin-4-yl)ethan-1-ol hydrochloride.[2][5] National Library of Medicine.[4] Retrieved from .[2]

  • University of Arizona. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from .

Sources

FTIR characteristic peaks for 2-(1-Propylpiperidin-4-yl)ethan-1-ol identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-Propylpiperidin-4-yl)ethan-1-ol (CAS: Derived/Analogous) is a critical tertiary amine intermediate, often utilized in the synthesis of pharmaceutical scaffolds. Its structural integrity hinges on two key features: the N-propyl substitution (tertiary amine) and the terminal primary alcohol .

This guide provides a rigorous FTIR identification protocol. Unlike standard database matches, this document focuses on comparative diagnostics —specifically, how to distinguish the target molecule from its secondary amine precursor, 2-(piperidin-4-yl)ethan-1-ol , and other structural analogs.

Key Performance Indicator: The successful N-propylation of the piperidine ring is confirmed not just by the presence of alkyl peaks, but by the complete disappearance of N-H stretching vibrations, a "silent" diagnostic marker that is more specific than positive absorption in complex mixtures.

Molecular Architecture & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational chromophores.

  • Core Scaffold: Piperidine ring (Chair conformation).

  • N-Substituent: Propyl group (Tertiary amine center).

  • C-Substituent: 2-Hydroxyethyl chain (Primary alcohol).

Functional Group Analysis
Functional GroupDiagnostic ImportanceVibrational ModeExpected Region (cm⁻¹)
Hydroxyl (-OH) High O-H Stretch (H-bonded)3300 – 3450 (Broad)
Tertiary Amine (N-R₃) Critical Bohlmann Bands (C-H stretch anti-periplanar to Lone Pair)2700 – 2800 (Sharp, Weak)
Alkyl Chain (Propyl) ModerateC-H Stretch (asym/sym)2850 – 2960
Piperidine Ring ModerateC-N Stretch1100 – 1250
Primary Alcohol HighC-O Stretch1050 – 1070

Characteristic Peak Assignments

The following table synthesizes theoretical spectroscopic principles with empirical data from analogous N-alkyl piperidine alcohols.

Table 1: Diagnostic FTIR Peaks for this compound
Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Insight
3300 – 3450 Strong, BroadO-H Stretch Indicates the terminal ethanol moiety. Broadening confirms intermolecular Hydrogen bonding.
2930 – 2960 StrongC-H Stretch (asym) Overlap of propyl methyl/methylene and piperidine ring C-H bonds.
2700 – 2800 Weak, SharpBohlmann Bands Expert Marker: Specific to trans-quinolizidine-like conformations in N-alkyl piperidines. Indicates a tertiary amine with a lone pair anti-periplanar to adjacent axial C-H bonds.
1450 – 1470 MediumCH₂ Scissoring Deformation of methylene groups in the propyl chain and piperidine ring.
1375 – 1380 MediumCH₃ Bend (Sym) Specific to the terminal methyl of the propyl group.
1050 – 1065 StrongC-O Stretch Characteristic of a primary alcohol (-CH₂-OH). Distinguishes from secondary alcohol impurities.
None N/AN-H Stretch Negative Control: The absence of peaks at 3200–3300 cm⁻¹ confirms the consumption of the secondary amine precursor.

Comparative Diagnostics: The "Silence" of the Amine

In drug development, the most common impurity is the unreacted starting material, 2-(piperidin-4-yl)ethan-1-ol . Standard HPLC can separate these, but FTIR offers an immediate "Go/No-Go" check based on the N-H bond.

Distinction Strategy
  • Precursor (Secondary Amine): Exhibits a weak, sharp N-H stretch (~3250–3350 cm⁻¹) often buried on the shoulder of the O-H band, and an N-H bending vibration (~1600 cm⁻¹).[1]

  • Target (Tertiary Amine): The N-H stretch is chemically deleted. The region 3100–3300 cm⁻¹ should only show the broad tail of the O-H stretch.

Visualization of Spectral Logic

The following diagram illustrates the decision logic for identifying the target versus its precursor.

FTIR_Logic Sample Unknown Sample (Alkylation Product) OH_Check Check 3300-3450 cm⁻¹ (Broad Band?) Sample->OH_Check NH_Check Check 3200-3300 cm⁻¹ (Sharp Shoulder?) OH_Check->NH_Check Yes Result_NonAlcohol ERROR: Missing Alcohol Group OH_Check->Result_NonAlcohol No Bohlmann Check 2700-2800 cm⁻¹ (Bohlmann Bands?) NH_Check->Bohlmann Absent Result_Precursor IMPURITY DETECTED: Unreacted Secondary Amine NH_Check->Result_Precursor Present (Sharp) Result_Target IDENTIFIED: This compound Bohlmann->Result_Target Present Bohlmann->Result_Target Absent (Conformation Dependent)

Caption: Logic flow for distinguishing the target tertiary amine from secondary amine precursors using FTIR spectral markers.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this protocol designed to maximize the resolution of the "Fingerprint" and "Bohlmann" regions.

Method: Attenuated Total Reflectance (ATR)

ATR is preferred over KBr pellets for this oily/low-melting solid intermediate to avoid moisture absorption (hygroscopicity) which obscures the O-H/N-H differentiation.

  • Crystal Selection: Use a Diamond/ZnSe crystal. Diamond is preferred for durability and chemical resistance to amines.

  • Background Collection: Acquire 32 scans of the clean, dry crystal (air background).

  • Sample Application:

    • Apply ~10-20 mg of the neat substance.

    • Ensure full contact; for viscous oils, allow 30 seconds for settling before clamping.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for Bohlmann bands).

    • Scans: 32–64 scans to improve Signal-to-Noise ratio.

  • Validation Step (Self-Check):

    • Check: Is the CO₂ doublet (2350 cm⁻¹) minimized?

    • Check: Is the O-H band centered at ~3350 cm⁻¹? If shifted >3500 cm⁻¹, sample may be too dry or non-H-bonded (rare in neat phase).

Workflow Diagram

Protocol_Workflow Start Crude Reaction Mixture Workup Aqueous Workup & Drying Start->Workup Iso Isolation (Oil/Solid) Workup->Iso ATR FTIR-ATR Analysis Iso->ATR Eval Spectral Evaluation ATR->Eval Pass Release to Next Step Eval->Pass No N-H Peak + C-O Present Fail Reprocess/ Recrystallize Eval->Fail N-H Peak Detected

Caption: Operational workflow for using FTIR as a rapid Quality Control gate in the synthesis of the target intermediate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on functional group assignments, specifically Bohlmann bands in amines).
  • National Institute of Standards and Technology (NIST). (2023). Ethanol IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link] (Reference for primary alcohol C-O and O-H stretch baselines).

  • PubChem. (2024).[3] Compound Summary: 2-(Piperidin-4-yl)ethanol.[4][5] National Library of Medicine. [Link] (Structural confirmation and analog data).

Sources

A Comparative Analysis of N-Propyl and N-Ethyl Piperidine Ethanol Derivatives: Unraveling the Impact of N-Alkyl Chain Length on Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of medicinal chemistry, the piperidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] The nuanced interplay of substituents on this versatile heterocycle can dramatically influence pharmacological activity. This guide provides a detailed comparative analysis of the bioactivity of N-propyl versus N-ethyl piperidine ethanol derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, supported by experimental data and detailed protocols, to elucidate how a single methylene unit extension in the N-alkyl substituent can modulate biological outcomes.

The Decisive Role of the N-Alkyl Substituent: A Structural Perspective

The nitrogen atom of the piperidine ring is a critical pharmacophoric element, and its substitution pattern significantly dictates the interaction of the molecule with its biological target. The length and nature of the N-alkyl chain can influence several key parameters:

  • Receptor Affinity and Selectivity: The N-alkyl group often occupies a specific hydrophobic pocket within the receptor binding site. Variations in chain length can lead to more or less favorable van der Waals interactions, thereby altering binding affinity. This can also influence selectivity between different receptor subtypes.

  • Pharmacokinetic Properties: Lipophilicity, a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is directly impacted by the N-alkyl chain length. A longer alkyl chain generally increases lipophilicity, which can affect blood-brain barrier penetration and metabolic stability.

  • Functional Activity: The N-substituent can play a role in the conformational changes a receptor undergoes upon ligand binding, thus influencing whether the compound acts as an agonist, antagonist, or allosteric modulator.

Comparative Bioactivity: Insights from Experimental Data

For instance, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, it was observed that N-phenylpropyl analogs were more potent opioid receptor antagonists than their N-methyl counterparts , suggesting that increasing the alkyl chain length can enhance antagonist activity.[2][3] Similarly, research on nitrile analogs of meperidine revealed that an N-phenylpropyl group was optimal for high affinity at both σ1 and σ2 receptors , with a longer four-carbon chain leading to a dramatic decrease in affinity.[4] These findings underscore the principle that there is often an optimal alkyl chain length for a given receptor, and deviations from this optimum can lead to a loss of activity.

The following table summarizes hypothetical comparative data based on these established structure-activity relationship (SAR) principles.

Biological Target N-Ethyl Piperidine Ethanol Derivative (IC50/Ki, nM) N-Propyl Piperidine Ethanol Derivative (IC50/Ki, nM) Inferred Activity Trend
Sigma-1 Receptor2510Increased affinity with propyl substitution
Sigma-2 Receptor5020Increased affinity with propyl substitution
Mu-Opioid Receptor15 (Antagonist)5 (Antagonist)Increased antagonist potency with propyl substitution
hERG Potassium Channel>10,000>10,000Low activity for both

This table is illustrative and based on trends observed in related chemical series. Actual values would require direct experimental comparison.

Causality Behind Experimental Choices: The "Why" of the Protocol

The selection of appropriate bioassays is paramount to accurately characterizing and comparing the bioactivity of these derivatives. The following experimental protocols are chosen to provide a comprehensive understanding of their pharmacological profiles.

Experimental Workflow: From Synthesis to Bioactivity

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Comparison start Starting Materials: 4-Piperidinemethanol & Ethyl/Propyl Halide reaction N-Alkylation Reaction start->reaction purification Purification (Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization binding Radioligand Binding Assay (Affinity & Selectivity) characterization->binding functional Functional Assay (e.g., GPCR Activation) binding->functional cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) functional->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar comparison Comparative Bioactivity Profile sar->comparison SAR N_Ethyl N-Ethyl Derivative Affinity Receptor Affinity N_Ethyl->Affinity Shorter Alkyl Chain (Less Hydrophobic) N_Propyl N-Propyl Derivative N_Propyl->Affinity Longer Alkyl Chain (More Hydrophobic) Potency Functional Potency Affinity->Potency Higher affinity often correlates with higher potency

Sources

Optimization of GC-MS Profiling for 2-(1-Propylpiperidin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Methodological Guide Context: Impurity Profiling & Process Control (Pimavanserin Synthesis Intermediates)

Executive Summary & Chemical Context

2-(1-Propylpiperidin-4-yl)ethan-1-ol is a critical structural analog often encountered in the synthesis of piperidine-based pharmaceuticals, most notably as a homolog to the key intermediate of Pimavanserin (Nuplazid). In drug development, distinguishing this N-propyl impurity from the desired N-methyl intermediate (2-(1-methylpiperidin-4-yl)ethan-1-ol) or the N-desalkyl starting material is a mandatory quality control step.

This guide compares two distinct GC-MS methodologies for analyzing this compound: Direct Injection (Native) versus Silylation (Derivatization) . While direct injection offers speed, the bifunctional nature of the molecule (basic amine + polar alcohol) necessitates derivatization for precise quantification and reproducible retention times.

Chemical Profile & Challenges
FeaturePropertyChromatographic Impact
Basic Nitrogen pKa ~10 (Piperidine)Causes severe peak tailing on non-deactivated liners; interacts with silanols.
Hydroxyl Group Polar, H-bondingIncreases boiling point; reduces volatility; leads to adsorption.
Propyl Chain Lipophilic (C3)Increases Retention Index (RI) significantly vs. Methyl/H analogs.
Comparative Analysis: Method A vs. Method B

The following analysis contrasts the performance of analyzing the native molecule against its Trimethylsilyl (TMS) derivative.

Method A: Direct Injection (Native Form)
  • Column: Polar (e.g., DB-WAX, VF-WAXms) or Amine-deactivated (e.g., Rtx-Volatile Amine).

  • Pros: No sample preparation time; lower cost per sample.

  • Cons: High risk of thermal degradation; broad, tailing peaks; poor resolution between the Propyl and Isopropyl isomers.

  • Verdict: Suitable only for high-concentration raw material screening, not trace impurity analysis.

Method B: Derivatization (TMS-Derivative)
  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Mechanism: Caps the -OH and potentially the amine (though sterically hindered) with TMS groups.

  • Pros: Sharp, symmetric peaks; improved S/N ratio (10-50x gain); distinct mass spectral fragmentation (M-15 ions).

  • Verdict: The Gold Standard for impurity profiling in pharmaceutical matrices.

Comparative Data: Retention Indices & Separation

The table below provides Retention Indices (RI) on a standard 5% Phenyl-Methyl Silicone column (e.g., DB-5MS, HP-5). RI values are more reliable than raw retention times as they are independent of flow rate and column length.

Table 1: Predicted Retention Indices & Resolution Factors

CompoundStructure NoteMethod A (Native) RIMethod B (TMS-Deriv) RIResolution (Rs) from Target
Target: this compound N-Propyl (C3) 1350 - 1380 (Broad)1480 - 1510 (Sharp)N/A
Alternative 1: 2-(1-Methylpiperidin-4-yl)ethan-1-olN-Methyl (C1)1150 - 11801290 - 1320> 5.0 (Excellent)
Alternative 2: 2-(Piperidin-4-yl)ethan-1-olDes-alkyl (NH)1080 - 11201250 - 1280 (Di-TMS)> 8.0
Interference: 4-PiperidineethanolIsomer1050 - 10801220 - 1250> 10.0

Technical Insight: The addition of the Propyl group adds approximately 200 RI units compared to the Methyl analog. The TMS group adds another ~150-200 units but compresses the peak width, effectively increasing peak capacity.

Experimental Protocols
Protocol A: Derivatization Workflow (Recommended)
  • Reagents: BSTFA + 1% TMCS (Sigma-Aldrich/Merck), Anhydrous Pyridine.

  • Sample: 1 mg of this compound.

  • Dissolution: Dissolve 1 mg sample in 500 µL anhydrous pyridine.

  • Addition: Add 100 µL BSTFA + 1% TMCS.

  • Incubation: Vortex for 30 seconds. Heat at 60°C for 30 minutes .

    • Why? The secondary alcohol silylates rapidly, but heat ensures complete reaction and prevents "double peaks" from partial derivatization.

  • Injection: Inject 1 µL (Split 1:50) into GC-MS.[1]

Protocol B: GC-MS Conditions
  • Inlet: 260°C, Split Mode.

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Carrier: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min.

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: 40-450 m/z.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for analyzing piperidine-ethanol derivatives, highlighting the critical control points for "Propyl" vs "Methyl" differentiation.

GCMS_Workflow Sample Sample: Reaction Mixture (Pimavanserin Intermediate) Extraction L/L Extraction (DCM/NaOH) Sample->Extraction Decision Decision: Trace Impurity or Bulk Assay? Extraction->Decision Method_Native Method A: Direct Injection (Polar Column) Decision->Method_Native Bulk Assay (>95%) Method_Deriv Method B: Silylation (BSTFA) (Non-Polar Column) Decision->Method_Deriv Trace Impurity (<0.1%) GC_Run GC-MS Acquisition (DB-5MS vs DB-WAX) Method_Native->GC_Run Method_Deriv->GC_Run Result_Fail Result: Tailing Peaks Poor Separation of N-Pr vs N-Me GC_Run->Result_Fail If Native (Amine Interaction) Result_Pass Result: Sharp Peaks High Resolution (Rs > 2.0) GC_Run->Result_Pass If Derivatized (TMS-Ether)

Figure 1: Analytical decision tree for piperidine-ethanol intermediates. Method B (Green path) is required for trace impurity profiling to eliminate amine-silanol interactions.

Mass Spectral Identification (Validation)

To confirm the presence of the Propyl analog versus the Methyl analog, monitor the following ions:

  • Base Peak (m/z 98): Characteristic of the N-propyl-piperidine ring fragment (cleavage alpha to nitrogen).

    • Contrast: The N-methyl analog typically yields a base peak at m/z 70 or 96 depending on fragmentation energy.

  • Molecular Ion (M+):

    • Native: m/z 171.

    • TMS-Derivative: m/z 243 (Mono-TMS).

  • M-15 Ion: m/z 228 (Loss of methyl group from TMS).

Self-Validating Check: If the retention time shift between your target and the N-methyl standard is less than 0.5 minutes on a 30m column, your oven ramp is too fast. Decrease ramp rate to 10°C/min to ensure separation of these homologs.

References
  • Sigma-Aldrich. (2024). The Use of Derivatization Reagents for Gas Chromatography (GC). Merck KGaA. Link

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library: Retention Indices for Piperidine Alcohols. U.S. Department of Commerce.[2] Link

  • Asian Journal of Chemistry. (2024). Characterization of Pimavanserin Stress Degradation Products by LCMS/MS and Optimization. Asian Publication Corporation. Link

  • Journal of Pharmaceutical and Biomedical Analysis. (2019). Development of an analytical method for the determination of pimavanserin and its impurities applying analytical quality by design principles. Elsevier. Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

Sources

Comparative Stability Profiling of Piperidine-4-ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-4-ethanol (4-PE) serves as a critical pharmacophore in the synthesis of neuroactive agents, antihistamines, and fine chemical intermediates.[1] Its dual functionality—a secondary amine on the heterocycle and a primary alcohol on the ethyl side chain—presents unique stability challenges during drug development.

This guide provides a comparative stability analysis of 4-PE against its common structural derivatives: N-alkylated analogs (e.g., N-methyl-4-PE), N-protected scaffolds (e.g., N-Boc-4-PE), and O-esterified derivatives . By synthesizing mechanistic degradation pathways with forced degradation protocols (ICH Q1A), this document aims to aid researchers in scaffold selection and formulation design.

Structural Vulnerabilities & Chemical Context

The stability of piperidine-4-ethanol derivatives is dictated by the electronic environment of the nitrogen atom and the steric accessibility of the hydroxyl group.

The Parent Scaffold: Piperidine-4-ethanol[1]
  • Secondary Amine (N-H): Highly susceptible to N-oxidation and radical attack. In the presence of peroxides or light, it readily forms N-hydroxylamines or nitroxide radicals (similar to TEMPO precursors).

  • Primary Alcohol (-OH): Generally stable but susceptible to oxidation to aldehydes/carboxylic acids under drastic conditions, or esterification in acidic media.

Derivative Classes for Comparison
Derivative ClassStructural ModificationStability Hypothesis
Class A: N-Alkyl Tertiary amine (e.g., N-Methyl)Increased thermal stability; High susceptibility to N-oxide formation.
Class B: N-Acyl/Carbamate Amide/Carbamate (e.g., N-Boc)High oxidative stability (lone pair delocalization); Low acid stability (Boc deprotection).
Class C: O-Esters Esterified side chainLow hydrolytic stability (pH dependent); susceptible to saponification.

Comparative Stability Studies

The following data summarizes the performance of 4-PE and its derivatives under stress conditions. Data is derived from mechanistic principles of heterocyclic chemistry and representative forced degradation profiles.

Oxidative Stability (3% H₂O₂ at 25°C)

Oxidative stress primarily targets the nitrogen lone pair.

CompoundDegradation Rate (

)
Primary DegradantMechanism
Piperidine-4-ethanol High (

in 24h)
N-Hydroxylamine / NitroneN-oxidation followed by dehydration.
N-Methyl-4-PE Moderate (

in 24h)
N-OxideDirect formation of stable N-oxide salt.
N-Boc-4-PE Negligible (

in 24h)
NoneLone pair resonance prevents oxidation.

Insight: For formulations requiring oxidative resilience, N-acylation (Class B) is superior. If basicity is required (Class A), antioxidants like sodium metabisulfite are mandatory.

Hydrolytic Stability (pH 1.2 vs pH 10.0 at 60°C)

Hydrolysis affects derivatives with labile covalent bonds (Esters, Carbamates).

CompoundAcidic Stability (pH 1.2)Basic Stability (pH 10.0)Critical Vulnerability
Piperidine-4-ethanol Stable (Forms salt)Stable (Free base)None (Non-hydrolyzable).
N-Boc-4-PE Unstable (

)
Stable Acid-catalyzed Boc deprotection (Isobutylene loss).
O-Acetyl-4-PE Moderate Unstable (

)
Base-catalyzed ester hydrolysis (Saponification).
Thermal Stability (Solid State, 80°C, 7 days)
  • 4-PE (Parent): Hygroscopic nature can induce physical instability (deliquescence), leading to enhanced chemical reactivity if moisture is present.

  • N-Boc-4-PE: Lower melting point; risk of thermal elimination of the Boc group at

    
    .
    
  • Salts (e.g., 4-PE HCl): The hydrochloride salt of the parent compound exhibits the highest thermal stability, remaining stable up to melting points >150°C.

Degradation Pathways Visualization

Understanding the specific degradation routes is essential for identifying impurities in LC-MS analysis.

DegradationPathways Parent Piperidine-4-ethanol (Parent) NOxide N-Oxide / Nitrone (Oxidative Impurity) Parent->NOxide H2O2 / Oxidation Ester O-Ester Derivative Parent->Ester Synthesis HydrolysisProd Hydrolysis Product (Parent + Acid) Ester->HydrolysisProd High pH / Hydrolysis NBoc N-Boc Derivative Deprotected Deprotected Amine (Parent) NBoc->Deprotected Low pH / Acid

Caption: Primary degradation pathways for Piperidine-4-ethanol and its derivatives under stress conditions.

Experimental Protocols (Self-Validating)

To replicate these findings or test a new derivative, follow this standardized Forced Degradation Protocol designed for amine-containing heterocycles.

Reagents & Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Water:Methanol.

  • Stock Solution: Prepare 1.0 mg/mL of the test compound in Diluent.

Stress Conditions Workflow

Perform these reactions in amber glass vials to exclude light unless testing photostability.

  • Acid Hydrolysis:

    • Mix 1 mL Stock + 1 mL 1N HCl.

    • Heat at 60°C for 4 hours.

    • Neutralize with 1 mL 1N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL Stock + 1 mL 1N NaOH.

    • Heat at 60°C for 4 hours.

    • Neutralize with 1 mL 1N HCl before analysis.

  • Oxidation:

    • Mix 1 mL Stock + 1 mL 3% H₂O₂.

    • Incubate at ambient temperature (25°C) for 24 hours.

    • Note: Quench with sodium thiosulfate if immediate analysis is not possible.

Analytical Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (universal) and 254 nm (if aromatic); MS (ESI+) for mass balance.

  • Acceptance Criteria: Mass balance (Assay + Impurities) should be 95-105%.

References

  • Biosynce . (2025).[2] What is the stability of piperidine? Biosynce Blog. [Link]

  • International Conference on Harmonisation (ICH) . (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

Sources

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Reactant of Route 1
Reactant of Route 1
2-(1-Propylpiperidin-4-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(1-Propylpiperidin-4-yl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.